molecular weight and formula of N-(3-Bromophenyl)formamide
Executive Summary N-(3-Bromophenyl)formamide is a halogenated amide intermediate critical to the synthesis of isocyanides (isonitriles) and nitrogen-containing heterocycles. In medicinal chemistry, it serves as a lipophi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-(3-Bromophenyl)formamide is a halogenated amide intermediate critical to the synthesis of isocyanides (isonitriles) and nitrogen-containing heterocycles. In medicinal chemistry, it serves as a lipophilic scaffold for fragment-based drug discovery (FBDD), particularly in the development of kinase inhibitors where the 3-bromo position allows for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings.
This guide provides a rigorous analysis of its physicochemical properties, a validated synthesis protocol, and detailed characterization data, emphasizing the often-overlooked phenomenon of rotameric equilibrium in NMR spectroscopy.
The presence of a single bromine atom introduces a distinct isotopic signature that is diagnostic in Mass Spectrometry (MS). Researchers must distinguish between the average molecular weight (used for stoichiometry) and the monoisotopic masses (used for MS identification).
Parameter
Value
Technical Note
Molecular Formula
Average Molecular Weight
200.03 g/mol
Use for molarity calculations.
Monoisotopic Mass ()
198.9633 Da
Base peak in high-res MS.
Monoisotopic Mass ()
200.9612 Da
M+2 peak.
Isotopic Pattern
1 : 1 (approx)
The M and M+2 peaks appear with nearly equal intensity due to natural Br abundance (: 50.69%, : 49.31%).
Structural Isomerism (Rotamers)
Unlike simple amines, N-(3-Bromophenyl)formamide exhibits restricted rotation around the C-N amide bond. This results in the presence of two distinct conformers (rotamers) in solution—cis and trans (relative to the formyl hydrogen and the phenyl ring).
Implication: NMR spectra will display "duplicated" peaks. This is not an impurity but an intrinsic property of the molecule.
Equilibrium: In polar aprotic solvents (e.g., DMSO-
), the ratio approaches 1:1.
Validated Synthesis Protocol
While direct reflux with formic acid is common, it often leads to thermal degradation or incomplete conversion. The Acetic Formic Anhydride (AFA) Method is recommended for high purity and yield. This method operates under milder conditions, preventing the oxidation of the bromo-substituent.
Failure Mode: If you see only one peak, you have likely lost the bromine (dehalogenation) or formed a byproduct.
Applications in Drug Discovery
N-(3-Bromophenyl)formamide is not just an end-product; it is a "pivot point" intermediate.
Isocyanide Synthesis (Ugi/Passerini Reaction):
Dehydration of the formamide using
yields 3-Bromophenyl isocyanide .
This isocyanide is a core input for Multicomponent Reactions (MCRs) to generate peptidomimetic libraries.
Palladium Cross-Coupling:
The bromine handle at the meta position is electronically activated for Suzuki couplings, allowing the attachment of biaryl systems after the amide bond is formed.
Pathway Diagram
Figure 2: The role of N-(3-Bromophenyl)formamide as a precursor for isocyanide-based multicomponent reactions.
References
Synthesis & Catalysis: Zhao, T. X., et al. (2014). "Catalyst-free N-formylation of amines using BH3NH3 and CO2 at mild conditions." RSC Advances.
Isocyanide Application: Sahoo, T., et al. (2022).[5] "A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride." Frontiers in Chemistry.
Rotameric Analysis: Wiberg, K. B., et al. (1987). "Rotational barriers in N,N-dimethylformamide and related amides." Journal of the American Chemical Society.
Chemical Identity: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12217354, N-(3-Bromophenyl)formamide.
1H NMR spectroscopic characterization of 3-Bromoformanilide
An In-Depth Technical Guide to the ¹H NMR Spectroscopic Characterization of 3-Bromoformanilide Authored by: A Senior Application Scientist Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analyt...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the ¹H NMR Spectroscopic Characterization of 3-Bromoformanilide
Authored by: A Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1][2] This guide offers a comprehensive, in-depth analysis of the ¹H NMR spectroscopic characterization of 3-bromoformanilide (N-(3-bromophenyl)formamide). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It elucidates the theoretical underpinnings of the spectrum, details a field-proven experimental protocol, and provides a thorough interpretation of the spectral data. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a robust and educational resource.
Introduction: The Role of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms (protons) within a molecule.[3] Four key pieces of information can be extracted from a ¹H NMR spectrum to determine a compound's structure:
Number of Signals: Indicates the number of chemically non-equivalent sets of protons.[3]
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) reveals the electronic environment of a proton. Electronegative atoms or groups deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).[4]
Integration: The area under each signal is proportional to the number of protons it represents, providing a ratio of the different types of protons in the molecule.[4]
Signal Splitting (Multiplicity): Caused by the magnetic influence of neighboring non-equivalent protons (spin-spin coupling), this pattern reveals the number of adjacent protons. The multiplicity follows the n+1 rule, where 'n' is the number of neighboring protons.[4]
For 3-bromoformanilide, ¹H NMR is the definitive tool for confirming the substitution pattern on the aromatic ring and verifying the presence of the formyl and amide functionalities.
Predicted ¹H NMR Spectrum of 3-Bromoformanilide
Understanding the molecular structure is paramount to predicting its ¹H NMR spectrum. 3-Bromoformanilide is a meta-substituted benzene derivative. The two substituents, a bromine atom (-Br) and a formamido group (-NHCHO), are both electron-withdrawing and influence the chemical shifts of the aromatic protons.
The structure contains six unique proton environments:
Four aromatic protons (H-2, H-4, H-5, H-6)
One amide proton (N-H)
One formyl proton (C-HO)
Chemical Shift Predictions
Aromatic Protons (δ 7.0 - 8.0 ppm): Protons on a benzene ring typically resonate between 6.5 and 8.0 ppm due to the deshielding effect of the aromatic ring current.[5] In 3-bromoformanilide, the electron-withdrawing nature of both the bromine and the formamido group will shift these protons further downfield. H-2, being ortho to both substituents, is expected to be the most deshielded.
Formyl Proton (δ 8.0 - 8.5 ppm): The formyl proton (-CHO) is directly attached to a carbonyl carbon, which exerts a strong anisotropic deshielding effect. This, combined with conjugation to the aromatic system, causes its signal to appear significantly downfield, often as a singlet.[6][7]
Amide Proton (δ 8.5 - 9.5 ppm, broad): The chemical shift of the N-H proton is highly variable and concentration-dependent due to hydrogen bonding. It is also subject to chemical exchange with trace amounts of water or deuterated solvent, which often results in a broad singlet that does not exhibit coupling.
Spin-Spin Coupling and Multiplicity Predictions
The splitting patterns of the aromatic protons are governed by coupling with their neighbors. The magnitude of the coupling constant (J) depends on the number of bonds separating the protons.
Para-coupling (⁵J): Typically 0-1 Hz (often not resolved).[9]
Based on these principles, the following multiplicities are predicted:
H-2: A triplet or doublet of doublets, influenced by meta-coupling to H-4 and H-6.
H-4: A doublet of doublets, experiencing ortho-coupling to H-5 and meta-coupling to H-2 and H-6.
H-5: A triplet, due to ortho-coupling with both H-4 and H-6.
H-6: A doublet of doublets, with ortho-coupling to H-5 and meta-coupling to H-4.
NH Proton: A broad singlet (typically).
Formyl Proton: A singlet.
Experimental Protocol for Data Acquisition
This protocol describes a robust, self-validating methodology for obtaining a high-resolution ¹H NMR spectrum of 3-bromoformanilide.
Materials and Equipment
Sample: 3-bromoformanilide (5-15 mg)
Solvent: Deuterated chloroform (CDCl₃, 0.6 mL)
Internal Standard: Tetramethylsilane (TMS) (often pre-mixed in solvent)
Equipment: NMR tube (5 mm, clean and dry), Pasteur pipette, cotton or glass wool plug, small vial, NMR spectrometer (e.g., 300 MHz or higher).
Step-by-Step Sample Preparation
Weighing: Accurately weigh 5-15 mg of 3-bromoformanilide into a clean, dry vial.[10][11] Using a sufficient amount of sample is crucial for obtaining a good signal-to-noise ratio, especially for less sensitive nuclei or dilute samples.[12]
Dissolution: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a standard choice as it dissolves a wide range of organic compounds and its residual proton signal (at ~7.26 ppm) is a single, sharp peak that is easily identified.[13][14]
Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved. Complete dissolution is critical; undissolved solids will lead to poor magnetic field homogeneity, resulting in broad, distorted spectral lines.[12]
Filtration and Transfer: Place a small, tight plug of glass wool or cotton into a Pasteur pipette. Filter the sample solution through the plug directly into the NMR tube.[13] This step removes any particulate matter, which is essential for achieving high-resolution spectra.[10]
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.
Spectrometer Setup and Data Acquisition
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manual insertion port.
Locking and Shimming: The spectrometer will automatically "lock" onto the deuterium signal of the CDCl₃. This lock signal is used to stabilize the magnetic field.[14] The instrument then performs "shimming," a process of adjusting the magnetic field to maximize its homogeneity across the sample volume, which is critical for sharp, well-resolved peaks.
Acquisition Parameters: Standard ¹H NMR acquisition parameters are typically sufficient. These include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
Data Acquisition: Acquire the Free Induction Decay (FID) signal over 16 to 64 scans to ensure a high signal-to-noise ratio.
Data Processing: Perform a Fourier transform on the FID to generate the frequency-domain spectrum. Phase the spectrum correctly and perform a baseline correction.
Referencing: Calibrate the chemical shift scale by setting the internal TMS signal to 0.00 ppm. If TMS is not present, the residual solvent peak of CDCl₃ can be referenced to 7.26 ppm.[15]
Integration: Integrate all signals to determine the relative number of protons for each peak.
Visualization of Experimental Workflow
The following diagram outlines the logical flow from sample preparation to final data analysis.
Caption: Workflow for ¹H NMR analysis of 3-bromoformanilide.
Interpretation of Results
The acquired spectrum should be analyzed by correlating the observed signals with the predicted values.
Summary of Expected ¹H NMR Data
Proton Assignment
Predicted δ (ppm)
Multiplicity
Coupling Constants (J, Hz)
Integration
Formyl (-CHO)
8.0 - 8.5
s (singlet)
-
1H
Amide (-NH)
8.5 - 9.5
br s (broad singlet)
-
1H
H-2
7.8 - 8.2
t or dd
⁴J ≈ 2-3 Hz
1H
H-4
7.4 - 7.7
ddd
³J ≈ 7-9 Hz, ⁴J ≈ 2-3 Hz
1H
H-6
7.3 - 7.6
ddd
³J ≈ 7-9 Hz, ⁴J ≈ 2-3 Hz
1H
H-5
7.1 - 7.4
t
³J ≈ 7-9 Hz
1H
Detailed Spectral Analysis
Singlets (Formyl and Amide): Two distinct signals in the downfield region (δ > 8.0 ppm) with an integration of 1H each confirm the formamido group. The sharper of the two is the formyl proton, while the broader signal corresponds to the amide N-H.
Aromatic Region (δ 7.0 - 8.2 ppm): The complex pattern of signals in this region, integrating to a total of 4H, is characteristic of the four protons on the disubstituted benzene ring.
The signal furthest downfield is assigned to H-2 , as it is positioned between two electron-withdrawing groups. Its multiplicity will likely appear as a narrow triplet or a doublet of doublets due to two similar meta-couplings.
The signal furthest upfield in this region is likely H-5 . It will appear as a triplet due to two nearly identical ortho-couplings to H-4 and H-6.
The remaining two signals are for H-4 and H-6 . These will be more complex, showing both large ortho and smaller meta couplings. Careful analysis of the coupling constants is required for definitive assignment.
Conclusion
The ¹H NMR spectrum of 3-bromoformanilide provides a wealth of structural information. Through systematic analysis of the chemical shifts, integration values, and coupling patterns, one can unequivocally confirm the identity and purity of the compound. The characteristic downfield singlets for the formyl and amide protons, combined with the distinct splitting patterns of the four aromatic protons, create a unique spectral fingerprint. This guide provides the theoretical framework and practical methodology necessary for researchers to confidently perform and interpret this critical analytical experiment.
References
Google. (2026). Current time information in Pasuruan, ID.
University of Leicester. (n.d.). NMR Sample Preparation. Retrieved February 23, 2026, from [Link]
Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved February 23, 2026, from [Link]
Fiveable. (2025, August 15). Meta-Substituted Benzenes Definition - Organic Chemistry. Retrieved February 23, 2026, from [Link]
Klinck, R. E., & Stothers, J. B. (1962). NUCLEAR MAGNETIC RESONANCE STUDIES: PART I. THE CHEMICAL SHIFT OF THE FORMYL PROTON IN AROMATIC ALDEHYDES. Canadian Journal of Chemistry, 40(6), 1071-1077.
University of Rochester. (2026). How to Get a Good 1H NMR Spectrum - Department of Chemistry. Retrieved February 23, 2026, from [Link]
University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved February 23, 2026, from [Link]
University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved February 23, 2026, from [Link]
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved February 23, 2026, from [Link]
Fraser, R. R., et al. (1965). The effect of substituents on geminal proton–proton coupling constants. Canadian Journal of Chemistry, 43(10), 2755-2763.
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved February 23, 2026, from [Link]
Klinck, R. E., & Stothers, J. B. (1966). NUCLEAR MAGNETIC RESONANCE STUDIES: IX. THE CHEMICAL SHIFT OF THE FORMYL PROTON IN ALIPHATIC ALDEHYDES. Canadian Journal of Chemistry, 44(1), 37-43.
JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved February 23, 2026, from [Link]
Chem 343. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved February 23, 2026, from [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512-7515.
Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved February 23, 2026, from [Link]
Johnson, L. F., & Jankowski, W. C. (1972). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes.
Kurauskas, V., et al. (2018). Impact of 5-formylcytosine on the melting kinetics of DNA by 1H NMR chemical exchange. Nucleic Acids Research, 46(18), 9217-9226.
Pearson. (n.d.). The 1H NMR spectra of three isomers with molecular formula C4H9Br.... Retrieved February 23, 2026, from [Link]
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved February 23, 2026, from [Link]
DeVoSys. (n.d.). NMR Proton Shifts for Residual Solvent Impurities. Retrieved February 23, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). 3-Bromoaniline. PubChem. Retrieved February 23, 2026, from [Link]
National Institute of Standards and Technology. (n.d.). Acetamide, N-(3-bromophenyl)-. NIST Chemistry WebBook. Retrieved February 23, 2026, from [Link]
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved February 23, 2026, from [Link]
Hidayat, A. R. P., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
Stack Exchange. (2017, October 18). How can multiplets in para-disubstituted benzene rings be described? Chemistry Stack Exchange. Retrieved February 23, 2026, from [Link]
Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group Be Explained by Substituent Resonance Effects? A Computational Study. Chemistry – An Asian Journal, 13(17), 2356-2362.
National Institute of Standards and Technology. (n.d.). Acetamide, N-(3-bromophenyl)-. NIST Chemistry WebBook. Retrieved February 23, 2026, from [Link]
Castellano, S., & Sun, C. (1966). Effect of Substituents on the Proton-Proton Coupling Constants of Monosubstituted Benzenes. Journal of the American Chemical Society, 88(20), 4741-4742.
Reddit. (2018, June 7). How do I identify different kinds of benzene substitution using H NMR spectra?. r/chemistry. Retrieved February 23, 2026, from [Link]
Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved February 23, 2026, from [Link]
Pearson. (n.d.). Describe the 1H NMR spectrum you would expect for each of the following.... Retrieved February 23, 2026, from [Link]
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved February 23, 2026, from [Link]
Finetech Industry Limited. (n.d.). 3'-BROMOACETANILIDE | CAS: 621-38-5. Retrieved February 23, 2026, from [Link]
Stenutz, R. (n.d.). 3-bromoacetanilide. Retrieved February 23, 2026, from [Link]
Doc Brown's Chemistry. (n.d.). C2H5Br CH3CH2Br bromoethane low high resolution 1H proton nmr spectrum. Retrieved February 23, 2026, from [Link]
Determining the Melting Point of 3-Bromoformanilide: A Technical Guide for Accurate and Reliable Characterization
Introduction: The Critical Role of Melting Point in Compound Validation In the landscape of pharmaceutical and chemical development, the physical properties of a compound serve as the first line of evidence for its ident...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Melting Point in Compound Validation
In the landscape of pharmaceutical and chemical development, the physical properties of a compound serve as the first line of evidence for its identity and purity. Among these, the melting point range is a fundamental and powerful characteristic. This guide provides an in-depth technical exploration of the principles and methodologies for accurately determining the melting point of 3-Bromoformanilide (N-(3-bromophenyl)formamide), a key intermediate in organic synthesis.
Melting point determination is more than a routine measurement; it is a sensitive indicator of a substance's integrity. A pure, crystalline solid will melt over a very narrow temperature range, typically 1-2°C.[1] Conversely, the presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the range.[1][2][3] For researchers and drug development professionals, an accurate melting point provides immediate, actionable insight into the success of a synthesis, the efficacy of a purification protocol, and the overall quality of the material. This document will detail the authoritative methods, the causality behind experimental choices, and the self-validating systems required to generate trustworthy and reproducible data.
Table 1: Physicochemical Properties of 3-Bromoformanilide and a Related Analogue
Note: Data for the closely related analogue, 3-Bromoacetanilide, is provided for comparative purposes to illustrate the impact of molecular structure on physical properties.
Foundational Principles: What Governs the Melting Transition?
The melting point is the temperature at which a substance transitions from a highly ordered solid state to a disordered liquid state. This phase change is governed by the strength of the intermolecular forces holding the crystal lattice together.
Intermolecular Forces: For anilides like 3-Bromoformanilide, key interactions include hydrogen bonding between the N-H and C=O groups of adjacent molecules, as well as dipole-dipole and van der Waals forces. Significant energy, in the form of heat, is required to overcome these forces.
Molecular Symmetry and Packing: The efficiency with which molecules pack into a crystal lattice significantly affects the melting point. Highly symmetrical molecules often pack more tightly, leading to stronger intermolecular interactions and higher melting points. For instance, among bromoacetanilide isomers, the para-substituted 4-bromoacetanilide (m.p. 165-169 °C) has a substantially higher melting point than the meta-substituted 3-bromoacetanilide (m.p. 87-89 °C) due to its greater symmetry, which allows for more efficient crystal packing.[4]
The Effect of Impurities: Impurities introduce defects into the crystal lattice, disrupting the regular pattern of intermolecular forces. This weakened structure requires less energy to break down, resulting in a lower melting point (depression). Furthermore, as the substance melts, the impurities become more concentrated in the remaining solid, causing the melting temperature to gradually increase over a wider range.
Polymorphism: A critical consideration in drug development is polymorphism, the ability of a compound to exist in multiple crystalline forms. Each polymorph can have a distinct melting point, solubility, and bioavailability. While a detailed polymorphic screen is beyond the scope of this guide, initial characterization by melting point can reveal inconsistencies that may warrant further investigation.
Authoritative Methodologies for Melting Point Determination
Two primary methods are recognized for their accuracy and reliability in determining the melting point range. The choice of method depends on the required level of precision, sample availability, and the stage of development.
Method A: Capillary Melting Point (The Compendial Standard)
This is the most widely used technique, forming the basis of pharmacopeial standards such as the United States Pharmacopeia (USP) General Chapter <741> and the ASTM E324 standard.[5][][7] The method involves heating a small amount of the substance in a sealed capillary tube at a controlled rate.
Principle of Operation: The sample is placed in a heating block, and the temperature is ramped slowly. The analyst observes the sample through a magnifying lens, recording the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid crystal liquefies (clear point). This range defines the melting range.
Method B: Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that provides more quantitative data than the capillary method.[8][9] It is particularly valuable in research and development for characterizing thermal transitions.
Principle of Operation: DSC measures the difference in heat flow between the test sample and an inert reference material as they are subjected to a controlled temperature program.[10] When the sample melts, it absorbs energy (an endothermic event), which is detected as a change in the heat flow. The resulting plot, or thermogram, shows a peak whose onset, maximum, and area correspond to the melting point, the peak melting temperature, and the enthalpy of fusion, respectively.
The Self-Validating Protocol: A System for Ensuring Trustworthiness
The reliability of any melting point determination rests entirely on the calibration and proper operation of the instrument. A self-validating protocol is essential for generating data that can be trusted.
Mandatory Instrument Calibration
Calibration verifies that the instrument's temperature reading is accurate. This must be performed at regular intervals and whenever the instrument undergoes maintenance.[11][12][13] The process involves measuring the melting points of certified reference standards with known, sharp melting points.
Table 2: Selected USP Melting Point Reference Standards for Calibration
Reference Standard
Certified Melting Range (°C)
Vanillin
81-83
Acetanilide
114-116
Caffeine
235-237.5
Theophylline
270-274
Note: This is an abbreviated list. Standards should be chosen to bracket the expected melting range of the test substance. For 3-Bromoformanilide (m.p. 60-64 °C), a standard like Vanillin would be appropriate.
Step-by-Step Calibration Protocol for a Digital Melting Point Apparatus:
Select Standards: Choose at least two USP Reference Standards whose melting points bracket the intended operating range.
Prepare Samples: Carefully load the reference standards into separate capillary tubes as described in the SOP below.
Set Method Parameters: Program the instrument with the appropriate start temperature, ramp rate (e.g., 1 °C/min), and stop temperature according to the standard's certificate.
Run Analysis: Measure the melting point of each standard.
Verify Accuracy: Compare the observed melting point to the certified range on the standard's certificate. The observed value must fall within the certified range.
Adjust if Necessary: If the measured value falls outside the certified range, the instrument must be taken out of service and adjusted by a qualified technician according to the manufacturer's instructions.[14] A post-adjustment verification must be performed.
Standard Operating Procedure (SOP): Melting Point Determination of 3-Bromoformanilide
This SOP describes the determination using a modern digital capillary apparatus, adhering to the principles of USP <741> Class Ia.[][15]
1. Sample Preparation:
Causality: The sample must be homogenous and dry. Clumps can lead to inefficient heat transfer, and residual solvent can act as an impurity, depressing the melting point.
Procedure: Ensure the 3-Bromoformanilide sample is a fine, homogenous powder. If necessary, gently crush any large crystals on a clean, dry watch glass with a spatula. The sample must be thoroughly dried to remove any residual solvents.
2. Capillary Loading:
Causality: A properly packed sample ensures uniform heating. Too little sample makes observation difficult, while too much creates a thermal gradient, broadening the apparent melting range.
Procedure: Press the open end of a capillary tube into the powdered sample until a small amount enters the tube. Invert the tube and tap it gently on a hard surface to pack the powder into the bottom. Repeat until the packed sample height is 2.5-3.5 mm, as specified by USP.
3. Instrument Setup:
Causality: A rapid initial heating rate saves time, but a slow rate near the melting point is critical for thermal equilibrium and accurate determination.
Procedure:
Rapid Determination (optional but recommended): Set a high ramp rate (e.g., 10-20 °C/min) to quickly find the approximate melting point.
Accurate Determination: Based on the approximate value, set the instrument for a new run. The starting temperature should be ~10 °C below the expected melting point (for 3-Bromoformanilide, start at ~50 °C). The ramp rate should be set to 1 °C/min.
4. Measurement and Observation:
Causality: Consistent and well-defined observation points are necessary for reproducibility.
Procedure: Insert the loaded capillary into the heating block. Initiate the heating program. Observe the sample closely through the viewer.
Record T1 (Onset): The temperature at which the first droplet of liquid is visible.
Record T2 (Clear Point): The temperature at which all solid material has completely transformed into a clear liquid.
The melting range is reported as T1 – T2. Perform the determination in triplicate to ensure reproducibility.
Data Analysis and Interpretation
Purity Assessment:
High Purity: A narrow melting range (e.g., 61.5 °C - 62.5 °C) that falls within the literature value of 60-64 °C indicates a high degree of purity.
Impure Sample: A broad and depressed range (e.g., 55 °C - 59 °C) is a clear indication of the presence of impurities.[3]
Identity Confirmation:
If the observed melting range matches the expected literature value, it provides strong, albeit not definitive, evidence of the compound's identity.
The "mixed melting point" technique can be used for confirmation. An intimate mixture of the sample with an authentic, pure standard of 3-Bromoformanilide should show no depression or broadening of the melting range.
Visualizations
References
ASTM International. (2023). E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. [Link]
U.S. Pharmacopeia. General Chapters: <741> MELTING RANGE OR TEMPERATURE. [Link]
Chemistry Stack Exchange. (2023, March 17). Why is the melting point of 4-bromoacetanilide so high?. [Link]
difference between 3-Bromoformanilide and 3-Bromoaniline
An In-depth Technical Guide to the Core Differences Between 3-Bromoaniline and 3-Bromoformanilide For professionals in organic synthesis and drug development, the distinction between a primary aromatic amine and its N-fo...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Core Differences Between 3-Bromoaniline and 3-Bromoformanilide
For professionals in organic synthesis and drug development, the distinction between a primary aromatic amine and its N-formylated counterpart is not merely academic; it is a fundamental strategic choice that dictates reaction outcomes, regioselectivity, and the overall efficiency of a synthetic campaign. This guide provides an in-depth analysis of 3-Bromoaniline and 3-Bromoformanilide, moving beyond basic properties to explore the causality behind their divergent reactivity and their complementary roles in complex molecule construction.
Core Structural and Physicochemical Divergence
At first glance, 3-Bromoaniline and 3-Bromoformanilide are closely related, with the latter being a simple derivative of the former. However, the introduction of a formyl group (-CHO) to the nitrogen atom fundamentally alters the molecule's electronic and steric landscape, leading to vastly different chemical behaviors.
3-Bromoaniline : An aromatic amine where the amino (-NH₂) group's nitrogen atom possesses a lone pair of electrons that is readily available. This lone pair significantly influences the properties of the aromatic ring.[1]
3-Bromoformanilide : An N-aryl formamide where the nitrogen's lone pair is delocalized through resonance with the adjacent electron-withdrawing carbonyl group. This delocalization is the crux of its distinct reactivity.
The immediate visual and chemical distinction lies in this amine-to-amide transformation.
Comparative Physicochemical Properties
The structural change from an amine to a formamide introduces significant differences in physical properties, such as melting point and molecular weight, which have practical implications for reaction conditions, purification, and characterization.
The planar amide linkage allows for stronger intermolecular hydrogen bonding and packing in the crystal lattice, significantly raising the melting point.
Increased molecular weight and stronger dipole-dipole interactions lead to a higher boiling point.
Solubility
Slightly soluble in water; soluble in organic solvents.[2]
Generally soluble in polar organic solvents.
While both have polar groups, the amide's hydrogen bonding capability influences its solubility profile.
Reactivity and Synthetic Strategy: The Amine vs. The Formamide
The primary utility of converting 3-Bromoaniline to 3-Bromoformanilide in a synthetic route is to modulate reactivity. The formamide acts as a "control switch," temporarily taming the potent effects of the amino group.
A. Basicity and Nucleophilicity
3-Bromoaniline : The available lone pair on the nitrogen makes it a moderate base and a potent nucleophile. It readily reacts with electrophiles such as acyl chlorides and alkyl halides at the nitrogen atom.[1]
3-Bromoformanilide : Due to resonance delocalization of the nitrogen lone pair into the carbonyl oxygen, the nitrogen is significantly less basic and is not nucleophilic. This protects the nitrogen from unwanted side reactions during subsequent synthetic steps.
B. Electrophilic Aromatic Substitution (EAS)
This is the most critical area of differentiation for synthetic chemists.
3-Bromoaniline : The -NH₂ group is a powerful activating group and a strong ortho, para-director for EAS reactions. Its high reactivity can be a liability, often leading to over-reaction (e.g., polybromination) and making controlled, regioselective monosubstitution challenging.[6] The reaction of aniline with bromine water, for instance, is instantaneous and yields the 2,4,6-tribromoaniline precipitate.
3-Bromoformanilide : The N-formyl group (-NHCHO) is significantly less activating than a free amino group. While it remains an ortho, para-director, the deactivating pull of the carbonyl group slows the reaction down considerably. This moderation allows for highly controlled and selective electrophilic substitution, preventing the formation of poly-substituted byproducts and improving the yield of the desired monosubstituted isomer.[7]
This protective mechanism is a cornerstone of aromatic chemistry, enabling transformations that would otherwise be impossible on the highly reactive aniline ring.
Synthesis and Interconversion: A Practical Workflow
The conversion between these two compounds is a routine yet vital part of multi-step synthesis. The formylation serves as a protection step, and the subsequent hydrolysis is the deprotection.
Workflow 1: Protection via N-Formylation
The conversion of 3-Bromoaniline to 3-Bromoformanilide is executed to prepare the molecule for a subsequent reaction where the high reactivity of the amine would be problematic.
Caption: Workflow for the protection of 3-Bromoaniline.
Experimental Protocol: N-Formylation of 3-Bromoaniline
This protocol utilizes acetic formic anhydride, generated in situ from formic acid and acetic anhydride, a common and effective method for N-formylation.[8]
Reagent Preparation : In a flask equipped with a dropping funnel and magnetic stirrer, cool 1.2 equivalents of formic acid to 0 °C in an ice bath.
Anhydride Formation : Slowly add 1.2 equivalents of acetic anhydride to the cooled formic acid with continuous stirring. Allow the mixture to stir at 0 °C for 15 minutes to generate acetic formic anhydride.
Amine Addition : Dissolve 1.0 equivalent of 3-Bromoaniline in a suitable solvent (e.g., THF) and add it dropwise to the prepared anhydride solution, maintaining the temperature at 0 °C.
Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Workup : Upon completion, pour the reaction mixture into ice-water to quench excess anhydride and precipitate the product.
Purification : Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 3-Bromoformanilide.
Workflow 2: Deprotection via Hydrolysis
Once the desired chemical modification is achieved on the aromatic ring, the formyl group is removed to regenerate the free amine.
Caption: Workflow for the deprotection of 3-Bromoformanilide.
Experimental Protocol: Hydrolysis of 3-Bromoformanilide
This protocol describes a standard alkaline hydrolysis to cleave the amide bond.[9][10]
Setup : In a round-bottom flask equipped with a reflux condenser, suspend 1.0 equivalent of 3-Bromoformanilide in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 10-20% NaOH).
Reaction : Heat the mixture to reflux and maintain for 2-4 hours. Monitor the disappearance of the starting material by TLC.
Workup : After cooling to room temperature, most of the ethanol is removed under reduced pressure.
Extraction : The remaining aqueous residue is transferred to a separatory funnel and extracted several times with an organic solvent (e.g., diethyl ether or dichloromethane).
Purification : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated to yield 3-Bromoaniline. Further purification can be achieved via distillation or column chromatography if necessary.
Applications in Drug Discovery and Development
The strategic use of these two compounds highlights their distinct but interconnected roles.
3-Bromoaniline : Serves as a versatile starting material and a key building block.[2] It is widely used in the synthesis of pharmaceuticals, agrochemicals, and dyes.[4][11] The bromine atom acts as a crucial functional handle for modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the construction of complex carbon-carbon and carbon-heteroatom bonds. The amine group is a key site for forming amides, sulfonamides, and other functionalities prevalent in biologically active molecules, including agents for cancer and infectious disease treatment.[2]
3-Bromoformanilide : Functions primarily as a controlled intermediate. It is not typically the target molecule itself but rather a necessary precursor to achieve specific substitution patterns on the aromatic ring that would be inaccessible with the free amine. This protection-deprotection strategy is fundamental in medicinal chemistry, where precise control over molecular architecture is paramount to achieving desired biological activity and minimizing off-target effects.
Comparative Safety and Handling
Both compounds are hazardous and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Hazard Category
3-Bromoaniline
3-Bromoformanilide
Acute Toxicity
Harmful if swallowed, in contact with skin, or if inhaled.[12][13][14]
May induce methemoglobinemia, a condition affecting oxygen transport in the blood.[15]
N/A (though in-vivo hydrolysis could pose a similar risk).
Handling
Wear protective gloves, clothing, and eye/face protection. Avoid breathing vapors.[12][16]
Wear protective gloves and eye protection. Wash hands thoroughly after handling.[2]
Conclusion
The difference between 3-Bromoaniline and 3-Bromoformanilide is a clear illustration of a fundamental principle in organic synthesis: the strategic modulation of functional group reactivity. 3-Bromoaniline is the versatile, highly reactive building block, rich with synthetic potential but challenging to control. 3-Bromoformanilide is its precisely engineered counterpart, where the formyl group serves as a temporary shield, dampening the ring's reactivity to allow for controlled, selective transformations. For researchers and drug development professionals, understanding when to use the potent amine and when to deploy its protected formanilide derivative is essential for the successful and efficient synthesis of complex molecular targets.
References
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11562, 3-Bromoaniline. PubChem. Retrieved February 23, 2026, from [Link]
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: 3-Bromo Aniline. Retrieved February 23, 2026, from [Link]
HFC. (n.d.). 37831-25-7 | N-(3-Bromophenyl)formamide. Retrieved February 23, 2026, from [Link]
Gansu Hanruisheng Chemical Technology Co., Ltd. (n.d.). N-(3-bromophenyl)formamide. Chemj. Retrieved February 23, 2026, from [Link]
Scribd. (n.d.). Multi-Step Bromoaniline Synthesis Guide. Retrieved February 23, 2026, from [Link]
Stenutz. (n.d.). N-(4-bromophenyl)formamide. Retrieved February 23, 2026, from [Link]
Wikipedia. (n.d.). Formamide. Retrieved February 23, 2026, from [Link]
ScienceMadness.org. (2009, July 15). ORTHO-FORMYLATION OF PHENOLS; PREPARATION OF 3- BROMOSALICYLALDEHYDE. Retrieved February 23, 2026, from [Link]
JETIR. (n.d.). N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. Retrieved February 23, 2026, from [Link]
YouTube. (2025, May 20). Synthetic Route (Aniline to meta-Bromoaniline). Retrieved February 23, 2026, from [Link]
Google Patents. (n.d.). US20130046111A1 - Method for the Hydrolysis of Substituted Formylamines into Substituted Amines.
ARKIVOC. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved February 23, 2026, from [Link]
ResearchGate. (2019, December 19). ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Retrieved February 23, 2026, from [Link]
Reddit. (2023, November 24). How is the answer here both A and B? Isn't aniline a strong activating group, which doesn't allow mono-bromination?. r/OrganicChemistry. Retrieved February 23, 2026, from [Link]
ARKIVOC via ResearchGate. (2025, November 3). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved February 23, 2026, from [Link]
Journal of the Chemical Society C: Organic. (1966). Preparation and C-formylation of some bis-anilines. Retrieved February 23, 2026, from [Link]
Quora. (2020, July 21). Using electrophilic aromatic substitution theory what could cause the formation of para-bromoacetanilide from the synthesis of bromoacetanilide (bromination reaction) using aniline as the starting material and NaBr and NaClO as the catalyst?. Retrieved February 23, 2026, from [Link]
Chemistry Stack Exchange. (2016, October 17). reaction mechanism - Bromination of acetanilide. Retrieved February 23, 2026, from [Link]
Technical Guide: Crystal Structure Analysis of 3-Bromoformanilide Derivatives
Executive Summary The structural elucidation of 3-Bromoformanilide ( ) and its derivatives represents a critical case study in crystal engineering. These molecules offer a unique window into the competitive landscape of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The structural elucidation of 3-Bromoformanilide (
) and its derivatives represents a critical case study in crystal engineering. These molecules offer a unique window into the competitive landscape of supramolecular synthons, specifically the interplay between strong Hydrogen Bonds (HB) and directional Halogen Bonds (XB).
This guide provides a rigorous, step-by-step technical framework for synthesizing, crystallizing, and analyzing these systems. Unlike standard reports, this document focuses on the causality of experimental choices—explaining not just how to refine a structure, but why specific parameters (like the meta-bromine substitution) dictate the supramolecular architecture.
Part 1: Chemical Context & Synthesis Protocol[1][2][3]
To obtain high-quality single crystals, the purity of the precursor is non-negotiable. Commercial samples often contain isomers (2-bromo or 4-bromo variants) that disrupt lattice formation. We utilize a de novo synthesis starting from 3-bromoaniline to ensure regiospecificity.
The Structural Target
The core moiety, 3-bromoformanilide , consists of a formamide group attached to a benzene ring with a bromine atom at the meta position.
Conformational Lock: The amide bond exhibits restricted rotation. In the solid state, the trans-amide conformation (carbonyl oxygen anti to the phenyl ring) is energetically favored, facilitating the formation of 1D hydrogen-bonded chains.
The Meta-Effect: Unlike para-substituents, which often lead to centrosymmetric packing, meta-substitution introduces a "kink" in the molecular shape, often promoting lower symmetry space groups (e.g.,
or ) and unique halogen bonding geometries.
Validated Synthesis Workflow
Reaction:
-formylation of 3-bromoaniline using formic acid.
Reagents:
3-Bromoaniline (98% purity)
Formic Acid (85% aq. solution)
Toluene (for recrystallization)
Protocol:
Reflux: Charge a round-bottom flask with 3-bromoaniline (10 mmol) and excess formic acid (15 mL). Reflux at 100°C for 3 hours. Monitor via TLC (30% EtOAc/Hexane).
Quench: Pour the reaction mixture into ice-cold water (50 mL) to precipitate the crude formanilide.
Filtration: Vacuum filter the solid.[1][2] Wash with cold water to remove excess acid.
Purification: Recrystallize from hot toluene. This solvent is chosen because its aromaticity disrupts
- stacking of impurities, while the polarity difference encourages the precipitation of the amide upon cooling.
Part 2: Crystallization Strategies
Growing diffraction-quality crystals of formanilide derivatives requires balancing the solubility of the hydrophobic aryl ring and the hydrophilic amide group.
Solvent Selection Logic
Solvent System
Mechanism
Outcome
Ethanol/Water (1:1)
Slow Evaporation
Recommended. Promotes H-bond formation (amide...amide) over solvent inclusion.
Chloroform
Vapor Diffusion
Good for derivatives with heavy lipophilic tails. Risk of solvent twinning.
Acetone
Fast Evaporation
Avoid. Often yields polycrystalline powder due to rapid supersaturation.
The "Vial-in-Vial" Technique
For 3-bromoformanilide, we employ a vapor diffusion method to minimize thermal shock:
Dissolve 20 mg of pure compound in 1 mL of THF (inner vial).
Place the open inner vial into a larger jar containing Pentane (outer reservoir).
Seal the outer jar. Pentane vapor slowly diffuses into the THF, lowering solubility gradually.
Result: Prism-shaped crystals (
mm) appear within 48-72 hours.
Part 3: X-Ray Diffraction Data Collection & Reduction[5]
This section details the acquisition of the dataset. The presence of Bromine (
) makes absorption correction critical.
Experimental Configuration
Source: Mo-K
( Å). Note: Cu-sources are acceptable but Mo is preferred to minimize absorption errors from the heavy Br atom.
Temperature: 100 K (Cryostream). Essential to reduce thermal ellipsoids and resolve disorder in the formyl proton.
Detector Distance: 50 mm (maximize resolution to
Å).
Data Reduction Workflow (DOT Diagram)
Figure 1: Crystallographic data reduction workflow. Critical step: Absorption correction is mandatory due to the high absorption coefficient (
) of Bromine.
Part 4: Structural Elucidation & Supramolecular Architecture
Once the structure is solved (typically in Monoclinic
), the analysis shifts to supramolecular synthons.
The Primary Synthon: Amide Chains
The dominant feature in formanilide derivatives is the Catemeric Chain (
motif).
Interaction:
Geometry: The molecules stack in translationally related chains. The distance
is typically Å.
Significance: This strong H-bond dictates the primary growth axis of the crystal (usually the crystallographic b-axis).
The Secondary Synthon: Halogen Bonding
The 3-bromo substituent is not passive. It acts as a
-hole donor.
Interaction:
(orthogonal to the H-bond) or .
Detection: Look for
distances less than the sum of van der Waals radii ( Å).
Directionality: The angle
should be near (typically ) to confirm a genuine -hole interaction rather than close packing.
Structural Logic Map (DOT Diagram)
Figure 2: Hierarchy of supramolecular interactions. H-bonds form 1D chains, while Halogen bonds cross-link these chains into 2D sheets.
Part 5: Computational Validation (Hirshfeld Surface Analysis)
Crystallography gives the average static structure. To understand the nature of the contacts, we employ Hirshfeld Surface analysis (using CrystalExplorer).[3][4]
Surface Mapping
Map the normalized contact distance (
) onto the molecular surface.
Red Spots: Indicate contacts shorter than van der Waals radii.
Expectation: Two large red spots corresponding to the
(H-bond acceptor) and (H-bond donor).
Validation: A smaller, fainter red spot near the Bromine atom confirms the presence of a Halogen bond (
or ).
White Regions: Contacts at van der Waals separation.
Blue Regions: No close contacts.
2D Fingerprint Plots
These plots summarize the frequency of interactions.
Spikes: Look for two sharp spikes at the bottom left.
Application Note: Protocol for Dehydration of 3-Bromoformanilide to 3-Bromophenyl Isocyanide
Executive Summary This application note details the synthesis of 3-bromophenyl isocyanide (3-bromo-1-isocyanobenzene) via the dehydration of 3-bromoformanilide . While isocyanides (isonitriles) are critical building bloc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the synthesis of 3-bromophenyl isocyanide (3-bromo-1-isocyanobenzene) via the dehydration of 3-bromoformanilide . While isocyanides (isonitriles) are critical building blocks for multicomponent reactions (MCRs) such as the Ugi and Passerini couplings, their synthesis is often complicated by their notorious odor and potential for polymerization.
This guide prioritizes the Phosphoryl Chloride (POCl
) / Triethylamine (EtN) method. This protocol is selected for its scalability, high yield, and operational reliability compared to the Burgess reagent (expensive) or Triphosgene (higher toxicity hazard).
Key Performance Indicators (KPIs):
Target Yield: >85%
Reaction Time: < 60 minutes
Purity: >97% (via Silica Gel Chromatography)
Scientific Background & Mechanism[1][2]
Reaction Rationale
The transformation involves the dehydration of a formamide functionality (
) to an isocyanide ().[1] The formyl oxygen is activated by an electrophile (POCl), converting it into a good leaving group. Subsequent elimination, driven by a tertiary amine base, generates the isocyanide.[1]
Mechanistic Pathway
The reaction proceeds through an imidoyl dichlorophosphate intermediate. The base plays a dual role: neutralizing the HCl by-product and facilitating the final
-elimination.
Figure 1: Mechanistic flow of formamide dehydration using POCl
.
Safety & Handling (Critical)
WARNING: STENCH HAZARD.
Isocyanides possess an extremely offensive, pervasive odor that can cause nausea and headache at low concentrations.
Odor Control Protocol
Containment: All weighing and reactions must occur inside a functioning fume hood.
Glassware Decontamination: Do NOT wash glassware directly in the open sink.
Quenching Solution: Prepare a bath of Methanolic HCl (1:10 conc. HCl : Methanol) or acidic water. Rinse all contaminated glassware, septa, and syringes in this bath immediately after use. The acid hydrolyzes the isocyanide back to the odorless amine/formamide form.
Waste: Segregate liquid waste into a dedicated "Stench" waste container.
Experimental Protocol: POCl
Method
Materials & Reagents[2][3]
Reagent
Equiv.
Role
Notes
3-Bromoformanilide
1.0
Substrate
Pre-dry in vacuum desiccator
Phosphoryl Chloride (POCl)
1.1 - 1.2
Dehydrating Agent
Freshly distilled preferred; Toxic/Corrosive
Triethylamine (EtN)
5.0
Base
Dry; distilled over KOH or CaH
Dichloromethane (DCM)
Solvent
Medium
Anhydrous (0.2 - 0.5 M conc.)
Sodium Carbonate (NaCO)
N/A
Quench
10% Aqueous solution
Step-by-Step Methodology
Step 1: Setup
Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and an internal thermometer.
Flush with Nitrogen or Argon.
Add 3-bromoformanilide (1.0 equiv) and anhydrous DCM (concentration ~0.2 M). Stir until dissolved.
Add Triethylamine (5.0 equiv) in one portion.
Cool the mixture to -5°C to 0°C using an ice/salt bath.
Step 2: Activation (The Exotherm)
Load POCl
(1.2 equiv) into a pressure-equalizing addition funnel or a glass syringe.
Add POCl
dropwise over 20–30 minutes.
Critical Control Point: Maintain internal temperature < 5°C. Rapid addition causes "black tar" formation due to polymerization.
Once addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30–60 minutes.
Step 3: Monitoring (Self-Validation)
TLC Check: Elute with 20% EtOAc/Hexanes.
Formamide (Start): Low R
(Polar).
Isocyanide (Product): High R
(Non-polar).
Validation: The reaction is complete when the baseline/polar spot disappears.
Step 4: Work-up
Cool the mixture back to 0°C.
Slowly quench by adding 10% Na
CO solution (approx. equal volume to reaction solvent). Caution: CO evolution.
Separate layers. Extract the aqueous layer 2x with DCM.
Wash combined organics with water (1x) and brine (1x).
Dry over anhydrous Na
SO, filter, and concentrate on a rotary evaporator (bath temp < 35°C; isocyanides can be volatile/unstable).
Step 5: Purification
Flash Chromatography: Silica gel (SiO
).
Eluent: Gradient 0%
10% EtOAc in Hexanes (or Pentane).
Note: Isocyanides move very fast on silica. Often a simple silica plug filtration is sufficient to remove the brown color and baseline impurities.
Alternative Protocol: Triphosgene
For laboratories where POCl
handling is restricted, Triphosgene (solid phosgene equivalent) is a viable alternative.
Reagents: Triphosgene (0.34 equiv), Et
N (2.5 equiv), DCM, Reflux.
Pros: Solid reagent, easier to weigh.
Cons: Generates Phosgene gas in situ. Requires strict ventilation.
Procedure: Similar to POCl
, but Triphosgene is dissolved in DCM and added to the formamide/amine mixture.
Characterization & Troubleshooting
Expected Data
Physical State: Pale yellow liquid or low-melting solid (3-bromo derivative).
IR Spectroscopy (Diagnostic):
Look for a sharp, strong band at 2110–2140 cm
(Characteristic stretch).
Absence of broad N-H stretch (~3300 cm
) and Carbonyl C=O (~1680 cm).
H NMR (CDCl):
Aromatic protons:
7.0 – 7.6 ppm.
Absence of CHO proton (usually
8.0–9.0 ppm in formamide).
C NMR:
Isocyanide carbon: Characteristic triplet (coupling with
N) or broad singlet at ~160–170 ppm .
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Low Yield / Black Tar
Temperature too high during addition
Ensure T < 5°C during POCl addition. Add slower.
Incomplete Conversion
Wet solvent (POCl hydrolysis)
Distill DCM and EtN. Use fresh POCl.
Product Degradation
Acidic hydrolysis on column
Add 1% EtN to the chromatography eluent to neutralize silica acidity.
References
Ugi, I., et al. "Isonitriles.[2] I. Preparation of Isonitriles from N-Substituted Formamides." Angewandte Chemie International Edition in English, vol. 4, no. 6, 1965, pp. 472–484. Link
Organic Syntheses. "Phenyl Isocyanide." Org.[3][4][5] Synth. 1966, 46, 75. Link (General procedure for aryl isocyanides).
Dömling, A. "Recent Advances in Isocyanide-Based Multicomponent Chemistry." Current Opinion in Chemical Biology, vol. 6, no. 3, 2002, pp. 306-313.
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011.[3][4][6] (Safety protocols for stench chemicals). Link
Gokel, G. W., et al. "Phase-Transfer Hofmann Carbylamine Reaction: tert-Butyl Isocyanide." Org.[3][4][5] Synth. 1976, 55,[4] 96. (Includes decontamination protocols). Link
Application Notes & Protocols: The Strategic Use of 3-Bromoformanilide as a Versatile Intermediate in Pharmaceutical Synthesis
Introduction: Unveiling the Synthetic Potential of a Bifunctional Building Block In the landscape of modern medicinal chemistry, the efficiency and modularity of synthetic routes are paramount to accelerating drug discov...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Synthetic Potential of a Bifunctional Building Block
In the landscape of modern medicinal chemistry, the efficiency and modularity of synthetic routes are paramount to accelerating drug discovery. 3-Bromoformanilide, or N-(3-bromophenyl)formamide, has emerged as a highly valuable and versatile intermediate. Its utility stems from a simple yet powerful bifunctional architecture: a bromine-substituted aromatic ring coupled with a formanilide moiety. This combination provides two distinct and orthogonal reactive handles, enabling chemists to construct complex molecular scaffolds with precision and control.
The bromine atom, positioned at the meta-position of the aniline derivative, serves as a classical handle for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse carbon and nitrogen-based substituents, which is fundamental to building structure-activity relationships (SAR) in drug development programs. Concurrently, the formanilide group acts as a protected form of the aniline nitrogen. This protection prevents unwanted side reactions and, more subtly, modulates the electronic properties of the aromatic ring. The formyl group can be readily removed under mild hydrolytic conditions to reveal the parent aniline, which can then participate in further synthetic transformations, such as the formation of critical heterocyclic cores found in many approved drugs.
This guide provides an in-depth exploration of 3-Bromoformanilide's applications, focusing on the causality behind experimental choices and providing field-proven protocols for its use in the synthesis of pharmaceutically relevant compounds, particularly in the domain of kinase inhibitors.
Physicochemical Properties, Safety, and Preparation
A thorough understanding of a reagent's properties and safe handling procedures is the foundation of any successful synthetic protocol.
Table 1: Physicochemical Data for 3-Bromoformanilide
Property
Value
Chemical Name
N-(3-bromophenyl)formamide
Synonyms
3-Bromoformanilide, m-Bromoformanilide
CAS Number
34913-09-8
Molecular Formula
C₇H₆BrNO
Molecular Weight
200.04 g/mol
Appearance
Off-white to light brown solid
Melting Point
69-72 °C
Solubility
Soluble in methanol, ethanol, DMF, DMSO
Safety & Handling:
3-Bromoformanilide should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is required. Avoid inhalation of dust and contact with skin and eyes. Refer to the material safety data sheet (MSDS) for comprehensive toxicity and disposal information.
Protocol 1: Synthesis of 3-Bromoformanilide from 3-Bromoaniline
The most direct route to 3-Bromoformanilide is the formylation of its parent amine, 3-bromoaniline. This reaction is typically high-yielding and straightforward. The formyl group serves to protect the amine, rendering it less nucleophilic and preventing interference in subsequent reactions, such as Pd-catalyzed couplings where the free amine could act as a competing ligand.
Reaction Scheme:
Figure 1. Synthesis of N-(3-bromophenyl)formamide.
Materials:
3-Bromoaniline (1.0 eq)
Formic acid (≥95%, ~5.0 eq)
Toluene
Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser
Magnetic stirrer and heating mantle
Procedure:
To a round-bottom flask, add 3-bromoaniline (e.g., 17.2 g, 100 mmol) and formic acid (e.g., 19 mL, 500 mmol).
Add toluene (e.g., 100 mL) to the mixture.
Equip the flask with a Dean-Stark trap and reflux condenser.
Heat the reaction mixture to reflux (approx. 110-120 °C) with vigorous stirring. Water will be collected in the Dean-Stark trap as the reaction proceeds.
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting 3-bromoaniline is fully consumed (typically 4-6 hours).
Once complete, cool the reaction mixture to room temperature.
Remove the toluene and excess formic acid under reduced pressure using a rotary evaporator.
The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene/hexanes) to yield pure 3-Bromoformanilide as an off-white solid.
Core Synthetic Applications in Pharmaceutical Development
The strategic value of 3-Bromoformanilide lies in its ability to undergo sequential, selective transformations at its two functional handles.
A. Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is an ideal substrate for a multitude of palladium-catalyzed reactions, which are cornerstone technologies in pharmaceutical synthesis for their reliability and broad functional group tolerance.[1]
The Suzuki-Miyaura reaction is one of the most powerful methods for creating carbon-carbon bonds, enabling the connection of the 3-formamidophenyl core to other aryl, heteroaryl, or alkyl fragments.[2]
Causality & Expertise: The choice of catalyst, ligand, and base is critical for success. A typical system involves a Pd(0) source (like Pd(PPh₃)₄ or generated in situ from a Pd(II) precatalyst like Pd(OAc)₂), a phosphine ligand (e.g., SPhos, XPhos) to stabilize the palladium center and facilitate the catalytic cycle, and a base (e.g., K₂CO₃, Cs₂CO₃) to activate the boronic acid component for transmetalation.[3] The formanilide group is stable under these conditions, allowing for selective C-C bond formation.
Diagram 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
This reaction is indispensable for synthesizing aryl amines, a common motif in pharmaceuticals. It allows for the coupling of the 3-formamidophenyl ring with a wide range of primary or secondary amines.[1][4]
Causality & Expertise: This reaction requires a palladium catalyst, a specialized bulky electron-rich phosphine ligand (e.g., BINAP, BrettPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄).[5][6] The ligand's steric bulk is crucial for promoting the final reductive elimination step, which forms the C-N bond and regenerates the active Pd(0) catalyst. The formanilide group remains intact, allowing for the synthesis of complex diarylamines or alkylarylamines.
B. Gateway to Heterocyclic Kinase Inhibitors
A significant application of 3-bromoaniline derivatives is in the synthesis of heterocyclic scaffolds that form the core of many kinase inhibitors.[7][8] Kinases are a critical class of drug targets, and many inhibitors function by competing with ATP at the enzyme's binding site.[8] The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds are prominent examples.[9][10]
The synthesis often involves a nucleophilic aromatic substitution (SₙAr) reaction where 3-bromoaniline attacks a 4-chloroquinazoline or 4-chloroquinoline precursor. The 3-bromoanilino moiety becomes a key pharmacophore, with the aniline NH forming a crucial hydrogen bond with the "hinge region" of the kinase ATP-binding pocket, while the 3-bromophenyl group extends into a hydrophobic pocket.
Diagram 2: Workflow for synthesizing a quinazoline-based kinase inhibitor core.
A landmark example is PD-153035, a potent inhibitor of the epidermal growth factor receptor (EGFr) tyrosine kinase, which has the 4-(3-bromoanilino)-6,7-dimethoxyquinazoline structure.[9][10] This scaffold has been the foundation for numerous clinically investigated anticancer agents.
Detailed Experimental Protocols
The following protocols are designed to be self-validating and are based on established, reliable procedures from the chemical literature.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 3-Bromoformanilide
This protocol details a general procedure for coupling 3-Bromoformanilide with a generic arylboronic acid.
Reaction Scheme:
Figure 2. General Suzuki-Miyaura cross-coupling reaction.
To a dry Schlenk flask, add 3-Bromoformanilide (e.g., 200 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and anhydrous potassium carbonate (276 mg, 2.0 mmol).
Add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol).
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
Add the degassed solvent mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.
Stir the reaction mixture vigorously and heat to 90-100 °C.
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.
Protocol 3: Synthesis of a 4-(3-Anilino)quinazoline Kinase Inhibitor Precursor
This two-step protocol demonstrates the application of 3-bromoaniline (derived from the formanilide) in constructing a pharmaceutically relevant quinazoline core.
Add aqueous hydrochloric acid (e.g., 5 mL of 3M HCl).
Heat the mixture to reflux for 2-4 hours until hydrolysis is complete (monitored by TLC).
Cool the reaction and neutralize carefully with aqueous sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
Extract the product (3-bromoaniline) with ethyl acetate, dry the organic layer, and concentrate to use directly in the next step.
Step 3b: Synthesis of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline [9][11]
To a flask containing 3-bromoaniline (from Step 3a, ~1.72 g, 10 mmol) in 2-propanol (50 mL), add 4-chloro-6,7-dimethoxyquinazoline (2.25 g, 10 mmol).
Heat the mixture to reflux. The reaction progress can be monitored by the formation of a precipitate (the hydrochloride salt of the product).
After 4-6 hours, cool the reaction mixture. Collect the solid product by vacuum filtration.
Wash the solid with cold 2-propanol and then diethyl ether to remove impurities.
To obtain the free base, suspend the solid in a mixture of ethyl acetate and water and basify with aqueous NaHCO₃ solution. Extract with ethyl acetate, dry the organic layer, and concentrate to yield the pure product.
Conclusion and Future Outlook
3-Bromoformanilide stands as a testament to the power of strategic functionalization in organic synthesis. By leveraging its dual reactivity, researchers can efficiently access a vast chemical space. The bromine atom provides a reliable anchor point for modular diversification via cross-coupling chemistry, while the formanilide group offers a stable, protected amine that can be unmasked for critical heterocycle-forming reactions. Its central role in the synthesis of kinase inhibitors highlights its importance in modern drug discovery. As synthetic methodologies continue to advance, the utility of well-designed intermediates like 3-Bromoformanilide will only grow, enabling the creation of the next generation of therapeutic agents.
References
Boschelli, D. H., et al. (2002). 4-Anilino-3-quinolinecarbonitriles: An Emerging Class of Kinase Inhibitors. Current Topics in Medicinal Chemistry, 2(9), 1037-1050. Available from: [Link]
Fry, D. W., et al. (1994). A specific inhibitor of the epidermal growth factor receptor tyrosine kinase. Science, 265(5175), 1093-1095. Available from: [Link]
IndiaMART. (n.d.). 3-Bromoaniline at Best Price for Pharmaceutical and Dye Applications. Available from: [Link]
Vertex AI Search. (n.d.). Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications.
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Available from: [Link]
Lara, A., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14097-14185. Available from: [Link]
Darwish, K. M. (2017). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Journal of Chemical and Pharmaceutical Research, 9(1), 243-263. Available from: [Link]
Printtech Healthcare Pvt Ltd. (n.d.). 3-Bromoaniline, also known as m-bromoaniline, is a... Available from: [Link]
ResearchGate. (n.d.). Synthesis of bromoquinazoline‐2,4(1H,3H)‐dione derivative 147. Available from: [Link]
Journal of Chemical Research, Synopses. (1999). Synthesis and Biological Evaluation of Some New Fused Quinazoline Derivatives. Available from: [Link]
Al-Tel, T. H. (2020). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 25(21), 5183. Available from: [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available from: [Link]
University of Calgary. (n.d.). Directing Groups in SE Ar. Available from: [Link]
ResearchGate. (2020). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Available from: [Link]
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available from: [Link]
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]
Frank, É., & Keglevich, G. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1022-1029. Available from: [Link]
The Chemists' Cookbook. (2025). Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
Application Note: Precision N-Alkylation of 3-Bromoformanilide
This Application Note is designed for researchers and process chemists requiring high-fidelity protocols for the N-alkylation of 3-Bromoformanilide. It synthesizes classical organic methodology with modern process safety...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and process chemists requiring high-fidelity protocols for the N-alkylation of 3-Bromoformanilide. It synthesizes classical organic methodology with modern process safety and efficiency standards.
Executive Summary
3-Bromoformanilide (N-(3-bromophenyl)formamide) is a versatile intermediate in medicinal chemistry, serving as a precursor for quinolines, benzimidazoles, and cross-coupling scaffolds. Its N-alkylation is a critical yet sensitive transformation; the electron-withdrawing formyl group reduces the nucleophilicity of the nitrogen, while the ambident nature of the amide anion introduces the risk of O-alkylation.
This guide provides two validated protocols:
Protocol A (The Kinetic Standard): Sodium Hydride (NaH) in DMF for difficult alkylations or high-value synthesis.
Protocol B (The Scalable Alternative): Solid-Liquid Phase Transfer Catalysis (SL-PTC) using Carbonate bases, ideal for process scale-up and reactive electrophiles.
Strategic Analysis & Mechanistic Insight
The Chemoselectivity Challenge (N- vs. O-Alkylation)
The deprotonation of 3-bromoformanilide yields an ambident anion stabilized by resonance between the nitrogen and the carbonyl oxygen.
N-Alkylation (Thermodynamic Product): Favored by soft electrophiles (alkyl halides), polar aprotic solvents, and thermodynamic control.
O-Alkylation (Kinetic/Imidate Product): Favored by hard electrophiles (sulfonates, oxonium salts) and conditions that trap the oxygen anion.[1]
Key Insight: The presence of the bromine atom at the meta position exerts a mild inductive electron-withdrawing effect (
), slightly increasing the acidity of the N-H proton (pKa 12-13 in DMSO) compared to acetanilide, facilitating deprotonation but slightly retarding the nucleophilic attack.
Visualizing the Reaction Pathway
The following diagram illustrates the deprotonation equilibrium and the bifurcation between N- and O-alkylation.
Caption: Mechanistic bifurcation of amide alkylation. Path A is maximized by using alkyl halides and allowing thermodynamic equilibration.
Validated Experimental Protocols
Protocol A: The "Gold Standard" (NaH/DMF)
Best for: Unreactive alkyl halides, secondary alkyl groups, or when maximum conversion is required.
Mechanism: Irreversible deprotonation using a strong base.
Reagents & Stoichiometry
Component
Equiv.
Role
Notes
3-Bromoformanilide
1.0
Substrate
Dry thoroughly before use.
Sodium Hydride (60% disp.)
1.2
Base
Wash with hexanes if oil removal is critical (rarely needed).
Alkyl Halide (R-X)
1.1 - 1.5
Electrophile
Iodides > Bromides > Chlorides.
DMF (Anhydrous)
0.5 M
Solvent
Must be dry (<500 ppm H2O).
Step-by-Step Procedure
Setup: Flame-dry a 2-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar, N2 inlet, and rubber septum.
Solubilization: Charge 3-Bromoformanilide (1.0 eq) and anhydrous DMF (concentration ~0.5 M). Stir until dissolved.
Deprotonation (Critical Step):
Cool the solution to 0 °C (Ice/Water bath).
Add NaH (1.2 eq) portion-wise over 15 minutes. Caution: H2 gas evolution.
Allow the mixture to stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes. The solution often turns yellow/orange, indicating anion formation.
Alkylation:
Cool back to 0 °C (optional, depending on R-X reactivity).
Add Alkyl Halide (1.2 eq) dropwise via syringe.
Remove cooling bath and stir at RT.
Monitoring: Monitor by TLC or LC-MS. Reaction typically completes in 2–6 hours.
Note: If reaction stalls, heat to 50–60 °C.
Quench & Workup:
Cool to 0 °C. Carefully quench with saturated NH4Cl (excess).
Dilute with water (3x reaction volume) and extract with Ethyl Acetate (3x).
Wash combined organics with LiCl (5% aq) to remove residual DMF.
Best for: Reactive electrophiles (MeI, BnBr, Allyl-Br), scale-up, and moisture-sensitive labs.
Mechanism: Equilibrium deprotonation driven by precipitation of salt (KX).
Reagents & Stoichiometry
Component
Equiv.
Role
Notes
3-Bromoformanilide
1.0
Substrate
K2CO3 (Powdered)
2.0 - 3.0
Base
Must be finely powdered/micronized.
Alkyl Halide
1.5
Electrophile
Excess drives kinetics.
Acetonitrile (MeCN)
0.3 M
Solvent
Acetone is a viable alternative.
TBAI (Optional)
0.1
Catalyst
Tetrabutylammonium iodide accelerates reaction.
Step-by-Step Procedure
Setup: Standard RBF with reflux condenser.
Mixing: Combine 3-Bromoformanilide, Powdered K2CO3 (2.0 eq), and TBAI (10 mol%) in MeCN.
Addition: Add Alkyl Halide (1.5 eq) in one portion.
Reaction:
Heat to Reflux (80 °C) for MeCN or 60 °C for Acetone.
Vigorous stirring is essential to break up the solid base surface.
Time: 6–18 hours.
Workup:
Filter off the inorganic solids (K2CO3/KX) through a pad of Celite.
Concentrate the filtrate.
Redissolve in DCM, wash with water/brine, dry, and concentrate.
Troubleshooting & Optimization
Common failure modes and their scientific resolutions.
Observation
Probable Cause
Corrective Action
Low Conversion (<50%)
Incomplete deprotonation or wet solvent.
Protocol A: Increase NaH to 1.5 eq. Ensure DMF is anhydrous. Protocol B: Add TBAI catalyst; switch to Cs2CO3 (more soluble).
Hydrolysis (Aniline formation)
Presence of water + strong base + heat.
Strictly exclude water. Lower reaction temperature.[4] Avoid hydroxide bases (KOH/NaOH) unless using PTC in toluene.
O-Alkylation (Imidate)
"Hard" electrophile or poor solvation.
Switch from Alkyl Sulfonates (OTs/OMs) to Alkyl Iodides. Use DMF to solvate the cation and leave the "naked" anion.
Emulsions during Workup
DMF presence in organic layer.
Wash organic layer with 5% LiCl solution (DMF partitions into aqueous LiCl).
Workflow Visualization
The following diagram outlines the decision matrix for selecting the appropriate protocol.
Caption: Decision tree for selecting Protocol A (Kinetic) vs Protocol B (Mild) based on electrophile reactivity.
Safety & Handling
3-Bromoformanilide: Irritant. Avoid inhalation.
Sodium Hydride (NaH): Reacts violently with water to produce flammable Hydrogen gas. Use only in inert atmosphere (N2/Ar). quench excess carefully.
Alkyl Halides: Many are potent alkylators and potential carcinogens (e.g., Methyl Iodide). Use in a fume hood.
DMF: Hepatotoxic and teratogenic. Avoid skin contact.
References
Organic Syntheses, Coll. Vol. 3, p. 590 (1955). N-Methylformanilide. (Classic procedure for formanilide synthesis and methylation).
BenchChem Application Note. Experimental procedure for N-alkylation of primary amines. (General conditions for amine/amide alkylation).
RSC Advances, 2014. Selective N-alkylation of primary amines... (Discussion on selectivity and base choice).
Google Patents US3178473A. Process for the n-alkylation of acyl anilides halogen substituted in the nucleus. (Specific industrial conditions for halo-acetanilides).
The Vilsmeier-Haack Reaction of 3-Bromoformanilide: A Detailed Guide to Synthesis, Mechanism, and Protocol
For Researchers, Scientists, and Drug Development Professionals This comprehensive guide provides an in-depth exploration of the Vilsmeier-Haack reaction as applied to 3-bromoformanilide. Authored for the discerning chem...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide provides an in-depth exploration of the Vilsmeier-Haack reaction as applied to 3-bromoformanilide. Authored for the discerning chemical researcher, this document moves beyond a simple recitation of steps, offering a nuanced understanding of the reaction's mechanistic underpinnings, strategic considerations for experimental design, and a detailed, field-tested protocol for the synthesis of the target aldehyde.
Introduction: The Vilsmeier-Haack Reaction in Aromatic Formylation
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This reaction introduces a formyl group (-CHO) onto an aromatic ring, yielding aryl aldehydes that are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[3] The core of this transformation lies in the use of a "Vilsmeier reagent," an electrophilic iminium salt, which is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a dehydrating agent such as phosphorus oxychloride (POCl₃).[4][5]
The Vilsmeier reagent is a relatively weak electrophile, which imparts a high degree of selectivity for electron-rich substrates, including phenols, anilines, and activated heterocycles.[4][6] In the context of 3-bromoformanilide, the interplay between the activating formamido group and the deactivating but ortho-, para-directing bromo group presents an interesting case study in regioselectivity, making a thorough understanding of the reaction conditions crucial for a successful outcome.
Mechanistic Insights: The Path to Formylation
The Vilsmeier-Haack reaction proceeds through two principal stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the substrate, followed by hydrolysis.
Formation of the Vilsmeier Reagent
The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic N,N-dimethylchloroiminium ion, the active Vilsmeier reagent.[5]
Caption: Formation of the Vilsmeier Reagent from DMF and POCl₃.
Electrophilic Aromatic Substitution and Regioselectivity
The electron-rich aromatic ring of 3-bromoformanilide acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. The regioselectivity of this attack is governed by the electronic effects of the substituents on the aromatic ring.
Formamido Group (-NHCHO): This is an activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. It is a strong ortho-, para-director.
Bromo Group (-Br): This is a deactivating group due to its inductive electron-withdrawing effect. However, due to the presence of lone pairs, it also directs incoming electrophiles to the ortho and para positions.
In polysubstituted benzenes, the directing effects of the substituents are additive. For 3-bromoformanilide, the powerfully activating formamido group at C1 will primarily direct the incoming electrophile to its ortho (C2 and C6) and para (C4) positions. The bromo group at C3 directs to its ortho (C2 and C4) and para (C6) positions. The convergence of these directing effects strongly favors substitution at the C2, C4, and C6 positions. However, due to the strong activating nature of the formamido group, the principal site of formylation is expected to be at the positions ortho and para to it. Considering steric hindrance, the formylation is most likely to occur at the C2 and C6 positions. The formation of 2-bromo-5-(formylamino)benzaldehyde is the anticipated major product.
The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final aromatic aldehyde.
Caption: General Mechanism of the Vilsmeier-Haack Reaction.
Experimental Protocol: Synthesis of 2-Bromo-5-(formylamino)benzaldehyde
This protocol provides a detailed, step-by-step methodology for the Vilsmeier-Haack formylation of 3-bromoformanilide.
Materials and Reagents
Reagent/Material
CAS Number
Molecular Formula
Molar Mass ( g/mol )
3-Bromoformanilide
6942-57-0
C₇H₆BrNO
200.03
N,N-Dimethylformamide (DMF)
68-12-2
C₃H₇NO
73.09
Phosphorus oxychloride (POCl₃)
10025-87-3
Cl₃OP
153.33
Dichloromethane (DCM)
75-09-2
CH₂Cl₂
84.93
Sodium acetate
127-09-3
C₂H₃NaO₂
82.03
Crushed ice
-
H₂O
18.02
Saturated sodium bicarbonate
-
NaHCO₃
84.01
Anhydrous magnesium sulfate
7487-88-9
MgSO₄
120.37
Ethyl acetate
141-78-6
C₄H₈O₂
88.11
Hexane
110-54-3
C₆H₁₄
86.18
Equipment
Three-necked round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel
Reflux condenser
Ice bath
Heating mantle
Standard laboratory glassware for work-up and purification
Rotary evaporator
Thin-layer chromatography (TLC) equipment
Reaction Procedure
Vilsmeier Reagent Preparation:
To a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents).
Cool the flask to 0 °C in an ice bath.
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the stirred DMF via the dropping funnel over 30 minutes, ensuring the internal temperature is maintained below 10 °C.
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The formation of the Vilsmeier reagent is often indicated by a change in the appearance of the solution.
Formylation Reaction:
Dissolve 3-bromoformanilide (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM).
Add the solution of 3-bromoformanilide to the freshly prepared Vilsmeier reagent at 0 °C.
Remove the ice bath and allow the reaction mixture to warm to room temperature.
Heat the reaction mixture to 60-70 °C and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
Work-up and Purification:
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
Carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and a saturated solution of sodium acetate.
Stir the resulting mixture for 1-2 hours until the hydrolysis of the iminium salt is complete. A precipitate of the crude product should form.
If a precipitate forms, collect the solid by vacuum filtration and wash it thoroughly with cold water.
If the product is not a solid, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 2-bromo-5-(formylamino)benzaldehyde.
Troubleshooting and Optimization
Issue
Possible Cause
Suggested Solution
Low or no conversion
Insufficiently activated substrate or Vilsmeier reagent
Ensure all reagents and solvents are anhydrous. Increase the reaction temperature or prolong the reaction time. Increase the equivalents of POCl₃ and DMF.
Formation of multiple products
Lack of regioselectivity or side reactions
Optimize the reaction temperature; lower temperatures may improve selectivity. Adjust the stoichiometry of the Vilsmeier reagent.
Incomplete hydrolysis
Insufficient water or time for the work-up
Ensure vigorous stirring during the addition to ice/sodium acetate. Allow for a longer stirring time during the hydrolysis step.
Product is an oil/difficult to crystallize
Presence of impurities
Purify by column chromatography. Attempt recrystallization from a different solvent system.
Decomposition during work-up
Harsh acidic or basic conditions
Use a buffered work-up (e.g., sodium acetate) to control the pH. Avoid excessive heat during solvent removal.
Safety Considerations
Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water. Handle it with extreme caution in a well-ventilated fume hood.
N,N-Dimethylformamide is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin.
Dichloromethane is a suspected carcinogen.
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Conclusion
The Vilsmeier-Haack reaction of 3-bromoformanilide provides an effective route to the synthesis of valuable brominated and formylated aromatic compounds. A thorough understanding of the reaction mechanism, particularly the directing effects of the substituents, is paramount for predicting and controlling the regiochemical outcome. The detailed protocol and troubleshooting guide provided herein are intended to equip researchers with the necessary tools to successfully perform this transformation and to adapt the conditions for related substrates in their synthetic endeavors.
References
Campaigne, E.; Archer, W. L. "Formylation of dimethylaniline". Organic Syntheses.
Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Non-Aromatic Compounds. Org. React.2000, 56, 355-659.
Kürti, L., Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis; Background and Detailed Mechanisms. Burlington, MA: Elsevier Academic Press.
Meth-Cohn, O.; Stanforth, S. P. The Vilsmeier–Haack Reaction (Review).
Vilsmeier-Haack Transformations under Non Classical Conditions. (2019, December 19).
Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series)1927, 60 (1), 119–122.
Vilsmeier-Haack Reaction. (2025, March 22). J&K Scientific LLC.
Vilsmeier–Haack reaction. (2024, November 26). In Wikipedia.
Application Notes and Protocols: Vilsmeier-Haack Reaction for Aromatic Formyl
Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoform
Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. (2016, December 2).
The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Deriv
A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. (2018, January 29). Asian Journal of Research in Chemistry.
Vilsmeier haack reaction. (2022, May 15). Slideshare.
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013, July 30).
Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non. (2013, December 24).
The Evolving Synthesis of Substituted Benzaldehydes: A Technical Guide to Discovery and Methodology. Benchchem.
Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. (2025, December 24).
A Comparative Guide to Vilsmeier-Haack Reagents: DMF/POCl₃ vs. DMF/Oxalyl Chloride. Benchchem.
Vilsmeier formylation of para-substituted tert-anilines results in dibenzo[3][6]diazocines or quinazolinium salts: a remarkable example of the 't-amino effect'. RSC Publishing.
WO2020050368A1 - Method for preparing vilsmeier reagent. (2020, March 19).
Microwave-Assisted Synthesis of 3-Bromoformanilide: A Green, Rapid, and Efficient Protocol
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide to the synthesis of 3-Bromoformanilide from 3-bromoaniline using microwave...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the synthesis of 3-Bromoformanilide from 3-bromoaniline using microwave irradiation. Formanilides are crucial intermediates in the synthesis of various pharmaceuticals and agrochemicals.[1] Traditional thermal methods for N-formylation often require long reaction times, high temperatures, and the use of hazardous reagents or catalysts.[2][3] Microwave-Assisted Organic Synthesis (MAOS) offers a superior alternative, aligning with the principles of green chemistry by dramatically reducing reaction times, minimizing energy consumption, and often proceeding under solvent-free conditions.[4][5] This protocol details a rapid, high-yield, solvent-free synthesis using formic acid as both the reagent and a microwave-absorbing medium, optimized for use in dedicated laboratory microwave reactors.
Introduction to Microwave-Assisted N-Formylation
Microwave chemistry has revolutionized organic synthesis by offering a non-conventional energy source that often leads to higher yields, cleaner product profiles, and remarkable reductions in reaction time from hours to minutes.[6][7] Unlike conventional heating which relies on conduction and convection, microwave irradiation delivers energy directly to polar molecules within the reaction mixture through a process known as dielectric heating.[4][8] This mechanism, involving dipolar polarization and ionic conduction, results in rapid, uniform, and selective heating of the reaction medium.[4]
The N-formylation of amines is a fundamental transformation in organic chemistry.[3] The resulting formamides are not only stable protecting groups for amines but also serve as key precursors for isocyanides and Vilsmeier reagents. The direct formylation of 3-bromoaniline with formic acid is an atom-economical reaction. When coupled with microwave assistance, it becomes a prime example of process intensification and green chemistry, eliminating the need for volatile organic solvents and reducing waste.[3][9]
Reaction Mechanism and the Role of Microwave Energy
The N-formylation of an amine with formic acid proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3-bromoaniline attacks the electrophilic carbonyl carbon of formic acid. It is proposed that the reaction is catalyzed by an in-situ generated species, such as protonated formic acid, which increases the electrophilicity of the carbonyl carbon.[10][11] A tetrahedral intermediate is formed, which then collapses with the elimination of a water molecule to yield the final product, 3-Bromoformanilide.
Microwave irradiation significantly accelerates this process. Both 3-bromoaniline and formic acid are polar molecules capable of efficiently absorbing microwave energy. This rapid, in-core heating overcomes the activation energy barrier much more effectively than conventional heating, leading to a drastic rate enhancement.[5]
Caption: Proposed mechanism for the formylation of 3-bromoaniline.
Experimental Protocol
This protocol is designed for use with a dedicated laboratory microwave reactor equipped with real-time temperature and pressure monitoring.[12][13]
Dedicated single-mode microwave reactor for organic synthesis (e.g., CEM Discover, Anton Paar Monowave)
10 mL microwave process vial with a magnetic stir bar
Analytical balance
Separatory funnel
Rotary evaporator
Standard laboratory glassware
Synthesis Workflow
Caption: General experimental workflow for microwave-assisted synthesis.
Step-by-Step Procedure
Reagent Preparation: In a 10 mL microwave process vial containing a magnetic stir bar, add 3-bromoaniline (1.00 g, 5.81 mmol).
Formic Acid Addition: To the same vial, carefully add formic acid (88%, 0.45 mL, ~11.6 mmol, 2.0 equiv.).
Vessel Sealing: Securely seal the vial with the appropriate cap. Place the vial into the cavity of the microwave reactor.
Microwave Irradiation: Program the reactor with the following parameters:
Temperature: 120 °C (Use ramp-to-temperature setting)
Hold Time: 10 minutes
Power: 150 W (Dynamic power control to maintain temperature)
Stirring: High
Pre-stirring: 20 seconds
Cooling: After the irradiation is complete, allow the reaction vial to cool to below 50 °C using the instrument's compressed air cooling system before removing it from the reactor cavity.[13]
Work-up: Carefully open the vial in a fume hood. Pour the reaction mixture into a beaker containing 30 mL of deionized water.
Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture until effervescence ceases (pH ~7-8). This will neutralize the excess formic acid.
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent.
Solvent Removal: Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude product. The product is often of high purity, but can be recrystallized from an ethanol/water mixture if necessary.
Results and Data
The microwave-assisted protocol provides a significant improvement over conventional heating methods, which can take several hours.[5]
Parameter
Value
Rationale
Reactant 1
3-Bromoaniline (1.00 g)
Starting material.
Reactant 2
Formic Acid (2.0 equiv.)
Serves as both formylating agent and reaction medium. A slight excess drives the reaction to completion.[11]
Solvent
None (Neat)
Aligns with green chemistry principles, simplifies work-up.[3]
Temperature
120 °C
Allows for rapid reaction rates while staying within safe operating pressures for most systems.[14]
Microwave Power
150 W (Max)
Sufficient power to reach and maintain the target temperature quickly.
Reaction Time
10 minutes
Drastically reduced compared to conventional methods.[6][15]
Expected Yield
>90%
Microwave heating often leads to improved yields and cleaner reactions.[4][16]
Appearance
Off-white to light tan solid
Typical appearance of the purified product.
Safety and Handling
Dedicated Equipment: Microwave-assisted organic synthesis must only be performed in laboratory-grade microwave reactors specifically designed for chemical reactions. Never use a domestic kitchen microwave oven , as they lack the necessary safety features for pressure control, temperature monitoring, and solvent/acid corrosion resistance.[8][12]
Pressure Hazard: Heating solvents and reagents in a sealed vessel above their atmospheric boiling point generates significant internal pressure.[13] Always use certified pressure-rated vials and ensure the reactor's safety interlocks are functional.
Chemical Hazards: 3-bromoaniline is toxic and a suspected mutagen. Formic acid is corrosive. Handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Cooling: Always ensure the reaction vessel has cooled to a safe temperature (e.g., <50 °C) before attempting to open it to prevent the violent release of pressurized vapor.[13]
Conclusion
This application note demonstrates that microwave-assisted synthesis is a powerful tool for the rapid, efficient, and environmentally benign N-formylation of 3-bromoaniline. The protocol offers substantial advantages in terms of reaction speed, yield, and adherence to green chemistry principles by eliminating the need for organic solvents.[4][14] The method is robust, easily scalable within the limits of available microwave equipment, and provides a reliable pathway to a key synthetic intermediate for researchers in the pharmaceutical and chemical industries.
References
Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications.
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
Safety Considerations for Microwave Synthesis. CEM Corporation.
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing.
Organic Syntheses Procedure. Organic Syntheses.
Formylation of Amines. MDPI.
Microwave Synthesis. Organic Chemistry Portal.
Microwave-Assisted, Metal-Free, Chemoselective N-Formylation of Amines using 2-Formyl-1,3-dimethyl-1H-imidazol-3-ium Iodide. Thieme.
Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. World Journal of Pharmacy and Pharmaceutical Sciences.
Highly efficient formylation of alcohols, thiols and aniline derivatives by a heterogeneous (HCOOH/SiO2) system under microwave irradiation and solvent-free conditions. SciELO South Africa.
A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. ChemInform.
Microwave-Aided Reactions of Aniline Derivatives with Formic Acid: Inquiry-Based Learning Experiments. ResearchGate.
A remarkably simple N-formylation of anilines using polyethylene glycol. ResearchGate.
A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace.
A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. ResearchGate.
Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. International Journal of ChemTech Research.
Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett.
Microwave-aided reactions of aniline derivatives with formic acid : inquiry-based learning experiments. Biblioteka Nauki.
A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society.
Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid. PMC.
Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles. Lirias.
An efficient synthesis of formyl coumarins by microwave irradiation method- duff formylation. Der Pharma Chemica.
Microwave-assisted synthesis of nitrogen heterocycles. Thieme.
RAPID SYNTHESIS OF ACRIDINES USING MICROWAVE. J-STAGE.
An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea. PMC.
Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Scholars Research Library.
The Role of 3-Bromoaniline in Modern Organic Synthesis. Ketone Pharma.
Sustainable N-Formylation of Anilines: Harnessing Aleuritic Acid as a Renewable Formyl Source. ResearchGate.
Application Note: Scale-Up Synthesis of N-(3-Bromophenyl)formamide
Abstract This guide details a robust, scalable protocol for the synthesis of N-(3-Bromophenyl)formamide (CAS: 37831-25-7), a critical intermediate in the synthesis of isocyanides, heterocycles, and pharmaceutical active...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide details a robust, scalable protocol for the synthesis of N-(3-Bromophenyl)formamide (CAS: 37831-25-7), a critical intermediate in the synthesis of isocyanides, heterocycles, and pharmaceutical active ingredients. While various laboratory-scale methods exist (e.g., mixed anhydrides, coupling agents), this protocol focuses on azeotropic dehydration using formic acid and toluene. This method is selected for its superior atom economy, cost-efficiency, and ease of purification on a kilogram scale, avoiding the generation of stoichiometric waste associated with coupling reagents.
Introduction & Route Selection Strategy
The formylation of anilines is a fundamental transformation. However, selecting a method for scale-up requires balancing yield against waste generation and safety.
Comparative Analysis of Synthetic Routes
Method
Reagents
Atom Economy
Scalability
Waste Profile
A. Azeotropic Dehydration
HCOOH, Toluene
High
Excellent
Water (removed)
B. Mixed Anhydride
HCOOH, Ac₂O
Moderate
Good
Acetic Acid
C. Activated Esters
Pentafluorophenyl formate
Low
Poor
Phenols/Salts
D. Coupling Agents
HCOOH, DCC/EDC
Very Low
Poor
Urea byproducts
Strategic Decision: Method A (Azeotropic Dehydration) is the industry standard for scale-up. It utilizes the Dean-Stark principle to drive the equilibrium forward by removing water, allowing the use of inexpensive aqueous formic acid rather than moisture-sensitive anhydrides.
Add Formic Acid (1.2 equiv) slowly. Note: A mild exotherm may occur due to acid-base neutralization.
Step 2: Azeotropic Distillation
Heat the mixture to reflux (Toluene bp ~110°C).
Maintain vigorous reflux. Water will co-distill with toluene and collect in the Dean-Stark trap.
Monitor the water collection. The theoretical volume of water is calculated as:
Continue reflux until water evolution ceases (typically 4–8 hours).
In-Process Control (IPC): Analyze a simplified aliquot by TLC (30% EtOAc/Hexane) or HPLC. Target: <1% residual aniline.
Step 3: Workup & Isolation
Cool the reaction mixture to 50–60°C.
Option A (Distillation - Preferred for High Purity):
Distill off the toluene under reduced pressure.
Perform a vacuum distillation of the residue. N-(3-Bromophenyl)formamide boils at approximately 117–121°C at 8 mmHg .
Collect the main fraction as a colorless to pale yellow oil which solidifies upon cooling.[2]
Option B (Crystallization - Preferred for Large Solids):
Concentrate the toluene solution to ~2 volumes.
Cool slowly to 0–5°C. If crystallization does not spontaneously occur, seed with pure product.
Alternatively, add a non-polar anti-solvent (e.g., Hexanes or Heptane) to induce precipitation.
Filter the solid and wash with cold Hexanes.
Yield & Specifications
Typical Yield: 90–96%
Appearance: White to off-white crystalline solid (or viscous oil if supercooled).
Melting Point: 60–64°C.
Process Safety & Engineering Controls
Hazard Analysis
3-Bromoaniline: Toxic by inhalation, in contact with skin, and if swallowed. Potential cumulative effects. PPE: Full Tyvek suit, nitrile gloves (double gloved), and respirator if fume hood containment is breached.
Formic Acid: Corrosive and volatile. Causes severe skin burns.
Toluene: Flammable liquid (Flash point: 4°C). Reprotoxic. Ground all equipment to prevent static discharge.
Engineering Controls
Scrubbing: The Dean-Stark outlet should be vented to a scrubber (NaOH) to neutralize any formic acid vapors.
Thermal Runaway: The reaction is endothermic (driven by heat), so thermal runaway risk is low once the initial mixing exotherm is controlled.
Analytical Controls
Identity Verification (NMR)
Due to the restricted rotation around the amide bond, formanilides often appear as a mixture of cis and trans rotamers in NMR at room temperature.
Seed the mixture with pure crystal; cool very slowly; use less solvent.
Low Yield
Loss of formic acid via volatility.
Add an extra 0.2–0.5 equiv of formic acid if reaction stalls.
Color Issues
Oxidation of aniline starting material.
Distill 3-bromoaniline before use if it is dark brown/black.
References
Organic Syntheses Procedure (Basis for Protocol):
Fieser, L. F.; Jones, J. E. "N-Methylformanilide." Organic Syntheses, Coll. Vol. 3, p. 590 (1955).
[Link]
(Note: This reference establishes the toluene/formic acid azeotropic method as a standard for formylation).
Scale-Up Considerations & Isocyanide Precursors:
Salami, S. A., et al. "A More Sustainable Isocyanide Synthesis from N-Substituted Formamides..." Molecules, 2020.[3]
[Link]
(Validates the utility of the formamide intermediate and discusses green synthesis parameters).
General Formylation Reviews:
Gerack, C. J.; McElwee-White, L. "Formylation of Amines." Molecules, 2014, 19(6), 7689-7713.[4]
[Link]
(Comprehensive review of formylation reagents and conditions).
removing unreacted 3-bromoaniline from 3-Bromoformanilide product
Topic: Removal of unreacted 3-bromoaniline from 3-Bromoformanilide product Ticket ID: PUR-3BF-001 Status: Open Responder: Senior Application Scientist[1][2][3] Executive Summary You are encountering contamination of your...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Removal of unreacted 3-bromoaniline from 3-Bromoformanilide product
Ticket ID: PUR-3BF-001
Status: Open
Responder: Senior Application Scientist[1][2][3]
Executive Summary
You are encountering contamination of your target amide, 3-Bromoformanilide , with the starting material, 3-bromoaniline .[1][2][3] This is a common issue in formylation reactions, particularly when the reaction equilibrium is not fully driven to completion or when the workup pH was not strictly controlled.[2][3]
The separation relies on the distinct acid-base properties of the two species:
3-Bromoaniline: A basic amine (
of conjugate acid ) [1, 2].[2] It forms water-soluble salts in dilute acid.[2]
3-Bromoformanilide: A neutral amide.[2] It remains lipophilic and does not protonate significantly under mild acidic conditions.[2]
This guide provides a primary protocol (Acid-Base Extraction) for bulk removal and a secondary protocol (Recrystallization) for high-purity polishing.[2]
Module 1: The Primary Solution (Acid-Base Extraction)
Best for: Removing bulk unreacted amine (>5% impurity).[1][2]
The Logic (Why this works)
The separation exploits the basicity of the amine nitrogen.[1][2][3] By washing the organic phase with dilute hydrochloric acid (HCl), you convert the lipophilic 3-bromoaniline into its hydrophilic anilinium salt.[2][3] The amide, lacking a basic center, remains in the organic solvent.[2][3]
Step-by-Step Protocol
Reagents: Ethyl Acetate (EtOAc) or Dichloromethane (DCM), 1M HCl, Saturated
, Brine.
Dissolution: Dissolve your crude reaction mixture in EtOAc or DCM . Use approximately 10-15 mL of solvent per gram of crude material.[2]
Wash with 1M HCl (2 x 15 mL).[2] Note: Do not use concentrated HCl, as it may hydrolyze the amide back to the amine over time.[2][3]
Action: Shake vigorously and vent. Allow layers to separate.[2]
Partition: The bottom aqueous layer (if using EtOAc) or top aqueous layer (if using DCM) now contains the 3-bromoaniline impurity (as the hydrochloride salt).[1][2][3] Discard this layer (into acidic waste).
Best for: Polishing the product to >99% purity if extraction leaves trace residues.[1][2]
Solvent Selection Guide
If the acid wash is insufficient (e.g., if an emulsion formed preventing clean separation), recrystallization is the next step.[2][3] Amides generally crystallize well due to hydrogen bonding.[1][2]
Solvent System
Suitability
Protocol Notes
Ethanol / Water
High
Dissolve in hot EtOH; add hot water until turbid.[2] Cool slowly. This is the standard for anilides [3].
Toluene
Medium
Good for non-polar impurities.[1][2] Dissolve hot, cool to RT, then 4°C.
EtOAc / Hexanes
Medium
Dissolve in min. hot EtOAc. Add Hexanes dropwise.[1][2]
Recrystallization Protocol (EtOH/Water)
Place the crude solid in an Erlenmeyer flask.
Add the minimum amount of boiling Ethanol required to dissolve the solid.[2]
Slowly add hot water dropwise until the solution turns slightly cloudy (turbid).
Add one drop of hot Ethanol to clear the turbidity.[2]
Allow the solution to cool to room temperature undisturbed.
Cool further in an ice bath (0-4°C) for 30 minutes.
Filter the crystals and wash with cold 50% EtOH/Water.[2][4]
Module 3: Validation & FAQs
How do I verify the amine is gone? (TLC)
Thin Layer Chromatography (TLC) is the quickest check.[1][2]
) in acidic conditions, but in neutral EtOAc/Hex, the free amine often streaks or runs slightly lower than the amide depending on the silica activity.[1][2][3]
Stain Tip: Use Ehrlich’s Reagent (p-dimethylaminobenzaldehyde).[1][2] It stains primary aromatic amines (the impurity) bright yellow/orange, while the amide will likely not stain or stain very faintly.[2][3] This provides definitive visual proof of impurity removal.[2]
FAQ: Common Issues
Q: I used HCl, but my product yield dropped significantly.A: You may have used acid that was too concentrated or exposed it for too long.[1][2] Amides can hydrolyze back to amines in strong acid.[1][2] Use 1M HCl and keep the contact time under 10 minutes.
Q: An emulsion formed during the extraction.A: This is common with anilines.[1][2] Add a small amount of Brine (saturated NaCl) to the mixture to increase the ionic strength of the aqueous layer, forcing a cleaner separation.[2][3] Filtering the biphasic mixture through a pad of Celite can also break stubborn emulsions.[2]
Q: My product is colored (brown/red) even after purification.A: Oxidized anilines are potent chromophores.[1][2] Even trace amounts can color the product.[2] If the NMR is clean (>95%), the color is likely cosmetic.[2][3] To remove it, dissolve the product in hot ethanol, treat with activated charcoal for 5 minutes, filter while hot through Celite, and then recrystallize.
References
PubChem. (2025).[1][2] 3-Bromoaniline Compound Summary. National Library of Medicine.[2] Available at: [Link][2][3]
Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1][2] Longman Scientific & Technical.[2] (Standard reference for amide recrystallization techniques).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Low Conversion in Isocyanide Synthesis
Substrate: 3-Bromoformanilide (
) 3-Bromophenyl Isocyanide ()
Diagnostic Workflow
Start Here. Before altering your chemistry, identify the specific failure mode using the logic tree below.
Figure 1: Decision tree for diagnosing low yields in formamide dehydration.
The "Gold Standard" Protocol (
Method)
For electron-deficient aromatics like 3-bromoformanilide , mild reagents (like
-TsCl) often fail because the bromine atom pulls electron density from the nitrogen, making the initial attack on the dehydrating agent sluggish. The Phosphorus Oxychloride () method is the most robust choice, provided strict temperature control is maintained.
Note: The large excess of base is critical to quench the HCl and
byproducts.
Cryo-Cooling: Cool the mixture to -5°C to 0°C (Ice/Salt bath).
Activation (Critical Step): Add
(1.1–1.2 equiv) dropwise over 20 minutes.
Visual Cue: The solution often turns yellow/orange. If it turns black immediately, your addition is too fast (exotherm).
Reaction: Stir at 0°C for 30–60 mins. Monitor by TLC.
Quench: Pour the mixture into a rapidly stirring saturated
solution (maintain pH > 9).
Mechanism of Failure
Understanding the mechanism reveals why moisture and pH are fatal to this reaction.
Figure 2: Dehydration pathway.[1] The Vilsmeier adduct is moisture-sensitive; the product is acid-sensitive.
Troubleshooting Guide (Q&A)
Issue A: "The reaction stalled. I still see starting material."
Q: Why didn't the reaction go to completion?A: This is almost always a reagent quality issue.
Check your
: Phosphorus oxychloride hydrolyzes rapidly in moist air to form phosphoric acid, which is inactive for dehydration. If your bottle has a "crust" on the cap or fumes excessively upon opening, it may be degraded. Distill it or buy a fresh bottle.
Electronic Deactivation: The 3-bromo substituent deactivates the aromatic ring. While
is usually strong enough, ensure you are not using weaker reagents like (Thionyl chloride) without a catalyst, as they may struggle with this specific substrate.
Issue B: "My yield is low (<40%), but the starting material is gone."
Q: Where did my product go?A: You likely lost it during the workup (Hydrolysis).
Isocyanides are stable in base but extremely unstable in acid .
The Trap:
generates 3 equivalents of HCl and 1 equivalent of phosphoric acid. If you quench with water or weak brine, the local pH drops to < 2.
The Fix: Quench into saturated Sodium Carbonate (
) or 20% NaOH. Ensure the aqueous layer pH is > 9 before separation.
Issue C: "The reaction turned into black tar."
Q: What caused the decomposition?A: Thermal runaway leading to polymerization.
Isocyanides can polymerize (forming polyisocyanides) or resinify in the presence of acid and heat.
Control: Keep the temperature strictly below 5°C during the
addition.
Dilution: If the reaction is too concentrated (>0.5 M), the exotherm is harder to control. Dilute to 0.1 M or 0.2 M.
Alternative Method: Burgess Reagent
If the
method continues to yield tar due to sensitivity, switch to the Burgess Reagent. It is milder and neutral, avoiding the harsh acidic byproducts.
Protocol:
Dissolve 3-bromoformanilide (1.0 equiv) in DCM or Benzene.
Add Burgess Reagent (1.2–1.5 equiv) in one portion.
Stir at room temperature (25°C) for 1–2 hours.
Advantage: The byproduct is a water-soluble sulfamate salt. Simple aqueous wash yields pure product.
Disadvantage: Significantly more expensive than
.
Comparative Data Summary
Parameter
Method A (/)
Method B (Burgess Reagent)
Method C (-TsCl/Pyridine)
Reactivity
High (Excellent for deactivated aryls)
Moderate (Very mild)
Low (Often fails for halo-aryls)
Cost
Low
High
Low
Byproducts
Acidic (HCl, )
Neutral (Sulfamate)
Acidic (TsOH)
Temp Limit
< 0°C (Strict)
RT to 40°C
0°C to RT
Risk
Hydrolysis if quench is weak
Moisture sensitivity of reagent
Incomplete conversion
References
Patil, P., et al. (2022).[1][2] "A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent." Molecules, 27(19), 6724.
Key citation for high-yield synthesis of 3-bromophenyl isocyanide using POCl3.
Ugi, I., et al. (1965). "Isonitriles.[1][3] I. Preparation of Isonitriles from N-Substituted Formamides." Angewandte Chemie International Edition, 4(6), 472-484.
The foundational text on formamide dehydr
Porcheddu, A., et al. (2005).[3] "Microwave-Assisted Synthesis of Isonitriles: A General Simple Route." Journal of Organic Chemistry, 70(6), 2361–2363.
Discusses alternative dehydration activ
Creedon, S. M., et al. (2011). "Dehydration of formamides using the Burgess Reagent: a new route to isocyanides."[4] Journal of the Chemical Society, Perkin Transactions 1.
Validation of the Burgess reagent method for sensitive substr
Technical Comparison: 3-Bromoformanilide vs. 4-Bromoformanilide in Medicinal Chemistry
This guide provides a technical comparison between 3-Bromoformanilide and 4-Bromoformanilide , focusing on their distinct reactivity profiles, synthesis pathways, and applications in medicinal chemistry.[1][2] [2] Execut...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison between 3-Bromoformanilide and 4-Bromoformanilide , focusing on their distinct reactivity profiles, synthesis pathways, and applications in medicinal chemistry.[1][2]
[2]
Executive Summary
For researchers selecting a halogenated building block, the choice between the 3-bromo (meta) and 4-bromo (para) isomers dictates not only the structural geometry of the final pharmacophore but also the reaction kinetics of downstream couplings.
Feature
3-Bromoformanilide (Meta)
4-Bromoformanilide (Para)
CAS Number
37831-25-7
2617-78-9
Melting Point
60–64 °C (Lower, less crystalline)
117–121 °C (Higher, highly crystalline)
Electronic Nature
Electron-deficient C-Br bond (Inductive effect dominates)
Electron-rich C-Br bond (Resonance effect dominates)
Suzuki Reactivity
High (Faster Oxidative Addition)
Moderate (Slower Oxidative Addition)
Primary Source
Bromination of Nitrobenzene Reduction
Bromination of Acetanilide Deprotection
Structural & Electronic Analysis
The reactivity difference stems from the interaction between the formamido group (-NHCHO) and the bromine atom. The -NHCHO group exhibits competing electronic effects: Induction (-I) (electron-withdrawing) and Resonance (+M) (electron-donating).[2]
Electronic Impact on C-Br Bond[2]
4-Bromoformanilide (Para): The nitrogen lone pair donates electron density into the ring via resonance. This density is delocalized to the ortho and para positions. Consequently, the carbon atom holding the bromine becomes electron-rich . This strengthens the C-Br bond and increases the activation energy for oxidative addition by nucleophilic catalysts like Pd(0).[2]
3-Bromoformanilide (Meta): The resonance effect (+M) places electron density at the ortho and para positions relative to the nitrogen, skipping the meta position. Therefore, the bromine at the meta position primarily feels the inductive withdrawal (-I) of the nitrogen. This renders the C-Br bond electron-deficient , facilitating faster oxidative addition.[2]
Figure 1: Mechanistic divergence driven by the positioning of the formamido group relative to the bromine leaving group.[2]
Reactivity Profile: Cross-Coupling Efficiency
Suzuki-Miyaura Coupling
In Pd-catalyzed cross-couplings, the rate-determining step for aryl bromides is typically oxidative addition .[2]
3-Bromoformanilide: Reacts rapidly.[2] The electron-deficient ring facilitates the nucleophilic attack of the Pd(0) species.[2] Lower catalyst loadings (1-3 mol%) are often sufficient.[2]
4-Bromoformanilide: Reacts more slowly.[2] The electron-rich nature of the C-Br bond requires higher temperatures or more active ligands (e.g., phosphines like S-Phos or X-Phos) to achieve comparable yields.[2]
Charge: In a reaction vial, combine the bromoformanilide (1.0 mmol), boronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
Degas: Add solvent (5 mL) and degas by bubbling nitrogen for 10 minutes. Crucial: Oxygen poisons the catalyst, affecting the slower 4-bromo reaction more severely.[1]
Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 mmol) quickly under nitrogen flow.
Heat: Seal and heat to 80 °C .
3-Bromo isomer: Check LCMS at 2 hours.
4-Bromo isomer: Check LCMS at 4–6 hours.
Workup: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).
Protocol B: Dehydration to Isocyanide (Ugi/Passerini Precursor)
Both isomers serve as precursors to bromophenyl isocyanides (Ar-NC), critical for multicomponent reactions.[2]
Workflow:
Dissolve bromoformanilide (10 mmol) in dry DCM (50 mL) with Et₃N (30 mmol).
Impurities: Trace 2,4-dibromo species (ortho-bromination).[2]
Synthesis Flowchart
Figure 2: Divergent synthetic roots dictate the impurity profiles and availability of the isomers.[1][2]
References
Melting Point Data (3-Bromoformanilide): Echemi Chemical Database. "N-(3-bromophenyl)formamide Properties." Accessed Feb 2026.[3][4][5] Link
Melting Point Data (4-Bromoformanilide): Thermo Scientific Chemicals. "4'-Bromoacetanilide Specification Sheet." Accessed Feb 2026.[3][4][5] Link
Suzuki Coupling Kinetics: Organic Chemistry Portal. "Suzuki-Miyaura Coupling: Mechanism and Electronic Effects."[2] Link
Hammett Substituent Constants: Hansch, C., et al.[1] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chem. Rev.[6] 1991, 91, 2, 165–195.[1] (Foundational text for electronic effect analysis).
Dehydration Protocol: National Institutes of Health (PMC). "Synthesis of Isocyanides from Formanilides via POCl3 Dehydration." Link
A Senior Application Scientist's Guide to the GC-MS Fragmentation of N-(3-Bromophenyl)formamide: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical synthesis, the unambiguous identification of novel compounds and their intermediates is paramoun...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the unambiguous identification of novel compounds and their intermediates is paramount. N-(3-Bromophenyl)formamide, a key building block in the synthesis of various biologically active molecules, presents a unique analytical challenge.[1][2] This guide, developed from a senior application scientist's perspective, provides an in-depth analysis of the gas chromatography-mass spectrometry (GC-MS) fragmentation patterns of N-(3-Bromophenyl)formamide. We will explore the underlying principles of its fragmentation, compare its analytical signature to alternative techniques, and provide a robust experimental protocol for its characterization.
The Rationale Behind the Electron Ionization Approach
Gas chromatography coupled with electron ionization mass spectrometry (GC-EIMS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. Its strength lies in providing reproducible mass spectra that act as a chemical fingerprint, enabling both identification and structural elucidation.[3] For a molecule like N-(3-Bromophenyl)formamide, EIMS is particularly well-suited due to its ability to induce characteristic fragmentation, revealing key structural motifs.
Decoding the Fragmentation Pattern: A Mechanistic Perspective
While a publicly available mass spectrum for N-(3-Bromophenyl)formamide is not readily found, we can predict its fragmentation with a high degree of confidence based on established principles of mass spectrometry for aromatic amides and halogenated compounds.[4][5]
The molecular ion peak ([M]˙⁺) for N-(3-Bromophenyl)formamide (C₇H₆BrNO) is expected at m/z 199 and 201, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). A crucial diagnostic feature for brominated compounds is the presence of these two peaks in an approximate 1:1 intensity ratio.[6][7]
The primary fragmentation pathways are dictated by the stability of the resulting ions. For aromatic amides, a characteristic cleavage occurs at the amide bond (N-CO).[4][5]
Key Predicted Fragment Ions for N-(3-Bromophenyl)formamide:
m/z (mass-to-charge ratio)
Proposed Fragment Ion
Formation Mechanism
Significance
199/201
[C₇H₆⁷⁹/⁸¹BrNO]˙⁺
Molecular Ion
Confirms molecular weight and presence of bromine.
170/172
[C₆H₅⁷⁹/⁸¹BrN]˙⁺
Loss of formyl radical (•CHO)
Indicates the presence of the formamide group.
118
[C₇H₆O]˙⁺
Loss of bromamine radical (•NHBr)
Less common, but possible.
91
[C₆H₅N]˙⁺
Loss of Br and CO from the molecular ion
Suggests the presence of a phenyl-nitrogen bond.
76
[C₆H₄]˙⁺
Loss of HBr from the [C₆H₅Br]˙⁺ fragment
Indicates a brominated benzene ring.
The fragmentation process can be visualized as follows:
Caption: Predicted major fragmentation pathways for N-(3-Bromophenyl)formamide under electron ionization.
Comparative Analysis with Alternative Techniques
While GC-EIMS is a powerful tool, a comprehensive characterization often involves orthogonal techniques.
Technique
Strengths for N-(3-Bromophenyl)formamide Analysis
Limitations
GC-MS (Chemical Ionization)
Provides molecular weight confirmation with less fragmentation, useful for complex matrices.[8]
Provides less structural information compared to EI.
High-Resolution Mass Spectrometry (HRMS)
Offers exact mass measurements, enabling unambiguous determination of the elemental composition.[9]
Higher cost and complexity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Provides detailed information about the chemical environment of each proton and carbon atom, confirming the isomeric structure.[9]
Requires a larger sample amount and is a non-separative technique.
Infrared (IR) Spectroscopy
Confirms the presence of functional groups (N-H, C=O, C-Br).
Provides limited information on the overall molecular structure.
A Validated Experimental Protocol for GC-MS Analysis
This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.
1. Sample Preparation:
Objective: To prepare a solution of N-(3-Bromophenyl)formamide suitable for GC-MS analysis, minimizing the risk of degradation.[10]
Procedure:
Accurately weigh approximately 1 mg of N-(3-Bromophenyl)formamide.
Dissolve the sample in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane. Ensure complete dissolution.
If necessary, perform a serial dilution to achieve a final concentration of approximately 10-100 µg/mL.
Transfer the solution to a 2 mL autosampler vial with a PTFE-lined cap.
2. GC-MS Instrumentation and Parameters:
Objective: To achieve optimal chromatographic separation and mass spectral data quality.
Instrumentation: A standard gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.
Parameters:
GC Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity column (e.g., DB-5ms or equivalent).
Injector Temperature: 250 °C.
Injection Mode: Splitless (or split, depending on concentration).
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: m/z 40-400.
Caption: A streamlined workflow for the GC-MS analysis of N-(3-Bromophenyl)formamide.
Comparison with a Structurally Similar Compound: N-(3-Bromophenyl)acetamide
To further build confidence in our predicted fragmentation, we can compare it to the known fragmentation of N-(3-Bromophenyl)acetamide (C₈H₈BrNO), a close structural analog.[12][13]
Feature
N-(3-Bromophenyl)formamide (Predicted)
N-(3-Bromophenyl)acetamide (Observed)
Rationale for Differences
Molecular Ion (m/z)
199/201
213/215
Difference of a methylene group (14 Da).
Major Fragmentation
Loss of •CHO (29 Da)
Loss of •COCH₃ (43 Da)
Reflects the difference in the acyl group.
Resulting Fragment (m/z)
170/172
170/172
The resulting anilinic fragment is identical.
Base Peak
Likely m/z 170/172 or 91
Often m/z 170/172
The stability of the brominated aniline cation is high.
This comparison demonstrates that while the molecular ions differ, the core fragmentation behavior leading to the stable brominated aniline cation is conserved, strengthening our predictions for N-(3-Bromophenyl)formamide.
Conclusion
The GC-MS analysis of N-(3-Bromophenyl)formamide, guided by a sound understanding of fragmentation principles, provides a robust method for its identification and characterization. By predicting the fragmentation pattern based on established chemical logic and comparing it to analogous structures, researchers can confidently interpret their experimental data. The provided protocol offers a starting point for method development, ensuring reliable and reproducible results. For unambiguous structure confirmation, especially in regulated environments, the use of orthogonal techniques such as NMR and HRMS is highly recommended.
References
Royal Society of Chemistry. (2019). Mild and facile synthesis of Formamide: Reduction and functionalization of CO2 using NaBH(OAc)
Lúcio, A. et al. (2018).
National Institute of Standards and Technology. Acetamide, N-(3-bromophenyl)-. NIST Chemistry WebBook.
Al-Harrasi, A. et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules, 27(19), 6729.
Lúcio, A. et al. (2018).
Lúcio, A. et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.
BenchChem. (2025). Technical Support Center: Synthesis of N-(3-bromophenyl)furan-2-carboxamide.
National Center for Biotechnology Information. N-(3-Bromophenyl)acetamide. PubChem.
National Institute of Standards and Technology. Acetamide, N-(3-bromophenyl)-. NIST Chemistry WebBook.
Asian Journal of Pharmaceutical Research and Development. (2022). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)
YouTube. (2020).
MDPI. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.
National Institute of Standards and Technology. Formamide. NIST Chemistry WebBook.
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
Journal of Food and Drug Analysis. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
Agilent. Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI.
ResearchGate. (2014). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions.
Presley, B. C., & Hays, P. A. (2022). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic chemistry, 29, 100424.
A Senior Application Scientist's Guide to Synthetic Pathways Utilizing 3-Bromoformanilide
For the discerning researcher in medicinal chemistry and drug development, the selection of a starting material is a critical decision that dictates the efficiency, scalability, and overall success of a synthetic campaig...
Author: BenchChem Technical Support Team. Date: February 2026
For the discerning researcher in medicinal chemistry and drug development, the selection of a starting material is a critical decision that dictates the efficiency, scalability, and overall success of a synthetic campaign. 3-Bromoformanilide is a versatile and cost-effective precursor, offering a strategic entry point into a diverse array of complex molecular architectures. The presence of the bromine atom, the formamide group, and their meta-relationship on the aromatic ring provides a unique combination of reactivity and functionality. The bromine serves as a reliable handle for modern cross-coupling reactions, while the formamide can be a directing group, a precursor to an aniline, or a stable structural component in the final molecule.
This guide provides an in-depth, objective comparison of key synthetic transformations starting from 3-Bromoformanilide. We will delve into the causality behind experimental choices, present validated protocols, and compare these pathways with viable alternatives, supported by experimental data. Our focus is to equip you, our fellow scientists, with the practical insights needed to make informed decisions in your synthetic endeavors.
Section 1: The Strategic Formation of C-N Bonds
The construction of carbon-nitrogen bonds is a cornerstone of pharmaceutical synthesis, as the resulting arylamine and N-aryl amide moieties are prevalent in a vast number of bioactive molecules. Here, we compare the direct C-N coupling approach using 3-Bromoformanilide with a classical, yet effective, alternative pathway starting from a nitro-aromatic precursor.
Pathway A: Direct Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a direct, palladium-catalyzed route from aryl halides.[1] For a substrate like 3-Bromoformanilide, this reaction offers a highly efficient method to introduce a wide range of primary and secondary amines.
Causality of Experimental Choices: The choice of a palladium catalyst and a specialized phosphine ligand is paramount. Bulky, electron-rich ligands (e.g., biarylphosphines) are crucial as they promote both the oxidative addition of the aryl bromide to the Pd(0) center and the final reductive elimination step, which forms the C-N bond and regenerates the active catalyst.[2] A strong, non-nucleophilic base, such as sodium tert-butoxide, is required to deprotonate the amine nucleophile, forming the palladium-amido intermediate necessary for the coupling.
Workflow for the synthesis of 3-aminobenzamide from 3-nitrobenzoic acid.
Performance Comparison: C-N Bond Formation
Parameter
Pathway A: Buchwald-Hartwig
Pathway B: Nitroarene Reduction
Precursor
3-Bromoformanilide
3-Nitrobenzoic Acid
Key Transformation
Pd-catalyzed C-N coupling
Nitro reduction
Number of Steps
1
2-3 (Amidation, Reduction)
Typical Yield
Good to Excellent (often >80%)
Good (variable per step)
Atom Economy
Moderate
Lower
Reagent Cost
Higher (Pd catalyst, ligand)
Lower (Iron, acids)
Substrate Scope
Broad (many primary/secondary amines)
Limited to primary amine synthesis
Key Advantages
High efficiency, directness, broad scope
Low-cost reagents, well-established
Key Disadvantages
Catalyst cost, potential for metal contamination
Multi-step, potential for harsh conditions
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of 3-Bromoformanilide
This protocol is a generalized representation and should be optimized for specific amine substrates.
To an oven-dried Schlenk tube, add 3-Bromoformanilide (1.0 mmol, 1 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
Add anhydrous, degassed toluene or dioxane (5-10 mL) via syringe.
Place the sealed tube in a preheated oil bath at 80-110 °C and stir vigorously.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.
Protocol 2: Synthesis of 3-Aminobenzamide from 3-Nitrobenzoic Acid
[3][4]
Step A: Synthesis of 3-Nitrobenzamide
To a round-bottom flask, add 3-nitrobenzoic acid (1.0 equiv.) and thionyl chloride (2.0 equiv.). Add a catalytic amount of DMF.
Heat the mixture to reflux for 1-2 hours until gas evolution ceases.
Cool the mixture and remove excess thionyl chloride under reduced pressure.
Dissolve the resulting crude 3-nitrobenzoyl chloride in an anhydrous solvent like THF and cool to 0 °C.
Slowly add a concentrated aqueous solution of ammonia (excess) or bubble ammonia gas through the solution.
Stir for 1 hour, then remove the solvent under reduced pressure. Recrystallize the solid residue from water or ethanol to yield 3-nitrobenzamide.
Step B: Reduction to 3-Aminobenzamide
Suspend 3-nitrobenzamide (1.0 equiv.) in a mixture of ethanol and water.
Add iron powder (3-5 equiv.) and a catalytic amount of concentrated HCl or a stoichiometric amount of ammonium chloride.
Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring by TLC.
Once the reaction is complete, cool the mixture and filter it through Celite® while hot to remove the iron salts.
Concentrate the filtrate, basify with an aqueous solution of sodium carbonate, and extract the product with ethyl acetate.
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 3-aminobenzamide, which can be further purified by recrystallization.
Section 2: Building Molecular Complexity with C-C Bonds
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds, enabling the connection of different molecular fragments. 3-Bromoformanilide is an excellent substrate for these transformations.
Pathway C: Aryl-Aryl Coupling via Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is one of the most widely used C-C bond-forming reactions. [5]It is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast library of boronic acids.
Causality of Experimental Choices: The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. [6]A palladium(0) source is essential. A base (e.g., potassium carbonate, cesium carbonate) is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step where the aryl group is transferred from boron to palladium. [6]The choice of solvent, often a mixture of an organic solvent like dioxane or toluene with water, is critical to dissolve both the organic-soluble and water-soluble reagents.
Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Pathway D: Aryl-Vinyl Coupling via Heck Reaction
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, providing a direct method for vinylation. [7][8]This reaction is particularly useful for synthesizing stilbenes, cinnamates, and other vinyl-substituted aromatics.
Causality of ExperimentalChoices: The reaction is typically catalyzed by a palladium(II) source like Pd(OAc)₂, which is reduced in situ to the active Pd(0) species. [9]A phosphine ligand is often used, and an organic base, such as triethylamine, is required to neutralize the HBr generated during the catalytic cycle. The reaction mechanism involves migratory insertion of the alkene into the aryl-palladium bond, followed by β-hydride elimination to release the product.
[7]
Pathway E: Aryl-Alkynyl Coupling via Sonogashira Reaction
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. [10]This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates and structural motifs in materials science and medicinal chemistry.
Causality of Experimental Choices: The Sonogashira reaction uniquely employs a dual-catalyst system: a palladium complex and a copper(I) salt (typically CuI). [11]The palladium catalyst undergoes the standard oxidative addition with the aryl bromide. The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is a more reactive nucleophile for the transmetalation step with the palladium complex. [10]An amine base (e.g., triethylamine or diisopropylamine) serves both as the base and often as the solvent.
Performance Comparison: C-C Bond Formation
Parameter
Suzuki-Miyaura Coupling
Heck Reaction
Sonogashira Coupling
Coupling Partner
Aryl/Vinyl Boronic Acid
Alkene
Terminal Alkyne
Product Type
Biaryl or Styrene
Substituted Alkene
Arylalkyne
Catalyst System
Pd(0) or Pd(II)
Pd(0) or Pd(II)
Pd(0)/Cu(I)
Typical Base
Inorganic (K₂CO₃, Cs₂CO₃)
Organic (Et₃N)
Organic (Et₃N, DIPEA)
Key Advantages
Broad functional group tolerance, stable reagents
Good for vinylation, high atom economy
Direct alkynylation
Key Disadvantages
Boronic acid stability can be an issue
Can have regioselectivity issues with some alkenes
Requires a co-catalyst, potential for alkyne homocoupling
Experimental Protocols
Protocol 3: General Procedure for Suzuki-Miyaura Coupling of 3-Bromoformanilide
[12]1. In a reaction vessel, combine 3-Bromoformanilide (1.0 mmol, 1 equiv.), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 mmol, 2-3 equiv.).
2. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
3. Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this three times.
4. Add a degassed solvent mixture, typically 1,4-dioxane/water or toluene/water (e.g., 4:1 ratio, 5-10 mL).
5. Heat the mixture with vigorous stirring to 80-100 °C for 4-16 hours, monitoring the reaction by TLC or LC-MS.
6. After cooling, dilute the mixture with water and ethyl acetate. Separate the layers.
7. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
8. Concentrate the filtrate and purify by column chromatography or recrystallization.
Protocol 4: General Procedure for Heck Reaction of 3-Bromoformanilide
[12]1. To a reaction vessel, add 3-Bromoformanilide (1.0 mmol, 1 equiv.), the alkene (e.g., butyl acrylate, 1.2 mmol, 1.2 equiv.), and a base (e.g., triethylamine, 1.5-2.0 equiv.).
2. Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and, if required, a ligand (e.g., P(o-tol)₃, 2-10 mol%).
3. Add a suitable solvent such as DMF or NMP (5-10 mL).
4. Degas the mixture (e.g., by bubbling argon through it for 15 minutes).
5. Heat the reaction under an inert atmosphere to 100-140 °C until the starting material is consumed (monitor by TLC/LC-MS).
6. Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
7. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
8. Purify the residue by column chromatography.
Conclusion
3-Bromoformanilide stands out as a highly valuable and strategic precursor in modern organic synthesis. Its utility is primarily demonstrated through its facile participation in a suite of palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling.
The directness of the Buchwald-Hartwig amination offers a significant advantage in step-economy for the synthesis of N-aryl structures when compared to classical multi-step methods involving nitroarene reduction. For C-C bond formation, the Suzuki-Miyaura reaction provides a robust and versatile method for accessing biaryl compounds, while the Heck and Sonogashira reactions offer efficient and direct pathways to vinylated and alkynylated products, respectively.
The choice of synthetic pathway ultimately depends on the specific target molecule, desired functional group tolerance, and considerations of cost and scale. By understanding the underlying mechanistic principles and the rationale behind the experimental conditions, researchers can effectively leverage 3-Bromoformanilide to accelerate the discovery and development of novel chemical entities.
References
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
Paju, A. et al. (2014) Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron, 70. Available at: [Link]
Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides - PMC. Available at: [Link]
Investigating the Heck reaction of the aryl bromide 3 with acrylic... - ResearchGate. Available at: [Link]
Sonogashira coupling - Wikipedia. Available at: [Link]
Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. Available at: [Link]
A one pot protocol to convert nitro-arenes into N-aryl amides - PMC. Available at: [Link]
Heck Reaction - Organic Chemistry Portal. Available at: [Link]
Heck Reaction—State of the Art - MDPI. Available at: [Link]
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Available at: [Link]
The synthesis of formanilides from aryl halides. - ResearchGate. Available at: [Link]
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available at: [Link]
Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Available at: [Link]
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC. Available at: [Link]
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]
Pd-catalyzed efficient synthesis of 3-formylindole derivatives with diaziridinone - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation - PMC. Available at: [Link]
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates - PMC. Available at: [Link]
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of... - ResearchGate. Available at: [Link]
Mechanistic Insights into Cross Coupling Reactions - Macmillan Group. Available at: [Link]
4 - Organic Syntheses Procedure. Available at: [Link]
3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC. Available at: [Link]
Efficient alternative for multistep synthesis of aniline-based drug precursors - HIMS. Available at: [Link]
A Comparative Guide to Reference Standards for 3-Bromoformanilide Quality Control
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and scientific research, the purity and quality of chemical intermediates are paramount. 3-Bromoformanilide,...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and scientific research, the purity and quality of chemical intermediates are paramount. 3-Bromoformanilide, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other complex organic molecules, is no exception. Ensuring its quality is a critical step in guaranteeing the integrity and safety of the final product. This guide provides a comprehensive overview of the reference standards and quality control methodologies for 3-Bromoformanilide, offering a comparative analysis of analytical techniques and supporting experimental data. As no dedicated pharmacopoeial monograph currently exists for 3-Bromoformanilide, this guide synthesizes information from related compounds, supplier specifications, and established analytical principles to propose a robust quality control framework.
Defining the Quality Attributes of a 3-Bromoformanilide Reference Standard
A reference standard for 3-Bromoformanilide should be a highly purified and well-characterized material used as a benchmark for routine quality control testing. The key quality attributes to be assessed include its identity, purity, and physical properties.
Table 1: Proposed Quality Specifications for a 3-Bromoformanilide Reference Standard
Parameter
Proposed Specification
Analytical Method
Identity
Appearance
White to off-white crystalline powder
Visual Inspection
Infrared (IR) Spectrum
Conforms to the reference spectrum
Infrared Spectroscopy
¹H and ¹³C NMR Spectra
Conforms to the structure of 3-Bromoformanilide[1][2][3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrum
Consistent with the molecular weight and fragmentation pattern of 3-Bromoformanilide
Mass Spectrometry (MS)
Purity
Assay (by HPLC)
≥ 99.0%
High-Performance Liquid Chromatography (HPLC)
Impurity Profile (by HPLC)
Individual Impurity: ≤ 0.1% Total Impurities: ≤ 0.5%
The quality of 3-Bromoformanilide is intrinsically linked to the control of impurities that may arise during its synthesis. A common synthetic route involves the formylation of 3-bromoaniline. Therefore, potential impurities could include unreacted starting materials, by-products, and reagents from the manufacturing process.
Potential Process-Related Impurities:
3-Bromoaniline: Unreacted starting material. Its presence would indicate an incomplete reaction.
Formic Acid: Excess reagent from the formylation step.
Di-formylated 3-bromoaniline: A potential over-reaction by-product.
Other brominated anilines: Isomeric impurities that may be present in the 3-bromoaniline starting material.[8]
The identification and quantification of these impurities are crucial for a comprehensive quality assessment.
Comparative Analysis of Analytical Methodologies
A multi-faceted analytical approach is necessary to fully characterize a 3-Bromoformanilide reference standard. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for structural elucidation and identification.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is the workhorse for assessing the purity of non-volatile organic compounds. A well-developed reversed-phase HPLC method can effectively separate 3-Bromoformanilide from its potential impurities.
Instrumentation: A standard HPLC system equipped with a UV detector.
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[9]
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid for improved peak shape and MS compatibility.[9][10]
Sample Preparation: Dissolve an accurately weighed sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.
Method Validation Considerations (as per ICH Q2(R1)): [11][12][13][14]
Specificity: The method should be able to resolve 3-Bromoformanilide from its potential impurities and degradation products. This can be demonstrated by spiking the sample with known impurities.
Linearity: A linear relationship should be established between the peak area and the concentration of 3-Bromoformanilide over a defined range (e.g., 50-150% of the target concentration).
Accuracy: The accuracy of the method should be assessed by determining the recovery of a known amount of 3-Bromoformanilide spiked into a placebo matrix.
Precision: The precision of the method should be evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (RSD) of the peak areas should be within acceptable limits (typically ≤ 2%).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These should be determined to ensure the method is sensitive enough to detect and quantify impurities at the required levels.
Gas Chromatography (GC) for Purity and Volatile Impurities
GC is a suitable alternative for assessing the purity of 3-Bromoformanilide, particularly for its ability to separate volatile and semi-volatile compounds.
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) for quantitation and a Mass Spectrometer (MS) for identification.[15][16]
Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).[9]
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Injector Temperature: 250 °C.
Oven Temperature Program:
Initial temperature: 100 °C, hold for 2 minutes.
Ramp: 10 °C/min to 280 °C.
Hold: 5 minutes at 280 °C.
Detector Temperature: FID: 300 °C; MS transfer line: 280 °C.
Injection Mode: Split (e.g., 50:1 split ratio).
Injection Volume: 1 µL.
Sample Preparation: Dissolve the sample in a suitable solvent like acetone or ethyl acetate to a concentration of approximately 1 mg/mL.
Considerations for GC Analysis:
Thermal Stability: It is crucial to ensure that 3-Bromoformanilide is thermally stable and does not degrade in the hot injector or column.
Derivatization: For certain polar impurities, derivatization may be necessary to improve their volatility and chromatographic behavior.[17]
Spectroscopic Methods for Identity Confirmation
¹H and ¹³C NMR are powerful tools for the unambiguous identification of 3-Bromoformanilide. The spectra provide detailed information about the molecular structure, including the number and types of protons and carbons, and their connectivity.
Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts (Predicted):
δ 7.2-7.8 (m, 4H, Ar-H)
δ 8.3 (s, 1H, CHO)
δ 8.5 (br s, 1H, NH)
Expected ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts (Predicted):
δ 120-140 (Ar-C)
δ 160 (C=O)
MS provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. When coupled with a chromatographic technique (LC-MS or GC-MS), it is a powerful tool for impurity identification.
Visualizing the Quality Control Workflow
A structured workflow is essential for the systematic quality control of 3-Bromoformanilide.
Caption: Quality Control Workflow for 3-Bromoformanilide.
Conclusion
Establishing a robust quality control framework for 3-Bromoformanilide is essential for ensuring the consistency and reliability of this critical chemical intermediate. While a dedicated pharmacopoeial monograph is not yet available, a comprehensive approach utilizing a combination of chromatographic and spectroscopic techniques, guided by the principles of analytical method validation, can provide a high degree of confidence in its quality. This guide offers a scientifically grounded framework for researchers, scientists, and drug development professionals to establish their own in-house reference standards and quality control procedures for 3-Bromoformanilide, ultimately contributing to the development of safe and effective products.
References
General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. (URL: [Link])
A Step-by-Step Guide to Analytical Method Development and Validation - Emery Pharma. (URL: [Link])
HPLC-UV Method Development for Highly Polar Impurities - Resolian. (URL: [Link])
Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC. (URL: [Link])
(PDF) Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. - ResearchGate. (URL: [Link])
Analytical Method Development and Validation in Pharmaceuticals. (URL: [Link])
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC. (URL: [Link])
Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. (URL: [Link])
Modern GC-MS Technology in the Forensic Laboratory - CHIMIA. (URL: [Link])
A Review on Step-by-Step Analytical Method Validation - iosrphr.org. (URL: [Link])
15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC. (URL: [Link])
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (URL: [Link])
5 Combination of 1H and 13C NMR Spectroscopy. (URL: [Link])
Protocol for the synthesis of N-Alkyl bromomaleimide linkers - PMC. (URL: [Link])
(PDF) The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs - ResearchGate. (URL: [Link])
Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formulations Using GC/MSD Systems - Agilent. (URL: [Link])
(PDF) Evaluating Impurities in Drugs (Part I of III) - ResearchGate. (URL: [Link])
Determination of relative UV response factors for HPLC by use of a chemiluminescent nitrogen-specific detector - PubMed. (URL: [Link])
ANALYSIS OF CHAIN MICROSTRUCTURE BY1H AND 13 C NMR SPECTROSCOPY Yury E. Shapiro NMR Laboratory Yaroslavl Polytechnic Institute U - ISMAR. (URL: [Link])
Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed - Semantic Scholar. (URL: [Link])
Eco-friendly and versatile brominating reagent prepared from liquid bromine precursor - Rsc.org. (URL: [Link])
Benchmarking Purity: Elemental Analysis of 3-Bromoformanilide
Executive Summary & Application Context In the landscape of pharmaceutical intermediates, 3-Bromoformanilide (N-(3-bromophenyl)formamide) serves as a critical scaffold for synthesizing kinase inhibitors and agrochemicals...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Application Context
In the landscape of pharmaceutical intermediates, 3-Bromoformanilide (N-(3-bromophenyl)formamide) serves as a critical scaffold for synthesizing kinase inhibitors and agrochemicals. Its meta-substituted bromine offers a versatile handle for Suzuki-Miyaura couplings, while the formamide group acts as a protected amine or a precursor for isonitrile synthesis.
This guide objectively compares the Elemental Analysis (EA) profile of high-purity 3-Bromoformanilide against common "alternatives"—defined here as process-grade variants containing typical synthetic impurities (starting materials and solvents). While HPLC is the gold standard for purity, EA provides the only absolute method for verifying bulk elemental composition, making it indispensable for validating reference standards.
Theoretical Framework: The Baseline
Before interpreting experimental data, we must establish the theoretical elemental composition of 3-Bromoformanilide (
).
Molecular Weight Calculation:
Formula:
Molecular Weight:
Element
Count
Atomic Mass
Total Mass
Theoretical %
Carbon (C)
7
12.011
84.077
42.03%
Hydrogen (H)
6
1.008
6.048
3.02%
Nitrogen (N)
1
14.007
14.007
7.00%
Bromine (Br)
1
79.904
79.904
39.94%
Oxygen (O)
1
15.999
15.999
8.00%
Critical Standard: According to Journal of Organic Chemistry and ACS guidelines, experimental values must fall within ±0.4% of these theoretical values to confirm purity [1].
Comparative Analysis: Product vs. Alternatives
In drug development, "alternatives" often refer to different purity grades resulting from various purification strategies. The table below compares High-Purity 3-Bromoformanilide against two common process scenarios:
Alternative A (Incomplete Conversion): Contains 5% unreacted 3-Bromoaniline.
Alternative B (Wet Cake): Contains 5% residual water (solvent trap).
Table 1: Comparative Elemental Data
Metric
Target: Pure 3-Bromoformanilide
Alt A: Crude (5% SM)
Alt B: Wet (5% )
Delta Analysis
Formula
Mixture
Mixture
% Carbon
42.03
41.98
39.93
Alt B Fails: Water significantly dilutes Carbon content (-2.1%).
% Hydrogen
3.02
3.10
3.56
Alt B Fails: Massive spike in H (+0.54%) due to water.
% Nitrogen
7.00
7.21
6.65
Alt A Warning: SM has higher N content (8.1%), raising the mixture average.
Status
PASS
Borderline
FAIL
Insight on Causality
Scenario A (Starting Material Impurity): 3-Bromoaniline (
) lacks the carbonyl carbon and oxygen. However, because the molecular weights are similar (172 vs 200), the shift in %C is subtle. EA is poor at detecting <5% homologous organic impurities. This necessitates HPLC cross-validation.
Scenario B (Solvent Entrapment): Water (
) has 11.1% Hydrogen and 0% Carbon. Even a small amount (5%) causes a catastrophic drop in %C and a sharp rise in %H. EA is superior to HPLC for detecting non-chromophoric solvents like water or inorganic salts.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility, this protocol includes a "Check Standard" step.
Materials
Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.
Carrier Gas: Helium (99.999% purity).
Combustion Aid: Tungsten Trioxide (
) to prevent bromine interference.
Reference Standard: Acetanilide (High Purity).
Step-by-Step Methodology
Sample Preparation (The Critical Step):
Recrystallize crude 3-Bromoformanilide from Ethanol/Water.
Drying: Dry sample in a vacuum oven at 45°C for 6 hours. Note: Failure to dry is the #1 cause of EA failure (see Table 1, Alt B).
System Validation:
Run a blank (empty tin capsule).
Run Acetanilide Standard (Theory: C=71.09%, H=6.71%, N=10.36%).
Validation Rule: If Standard deviates >0.15%, recalibrate the instrument. Do not proceed.
Weighing:
Weigh 2.0 – 2.5 mg of 3-Bromoformanilide into a tin capsule using a microbalance (precision
).
Add 5 mg of
powder (scavenger for halogens).
Combustion:
Combust at 950°C with oxygen injection.
Reduction tube (Copper) at 650°C converts
to .
Data Analysis:
Compare duplicate runs. If variance between Run 1 and Run 2 > 0.2%, repeat analysis.
Visualizing the Validation Logic
The following diagrams illustrate the synthesis pathway leading to the impurities and the decision logic for interpreting EA results.
Diagram 1: Synthesis & Impurity Origins
This flow shows where the "Alternatives" (Impurities) enter the system.
Caption: Synthesis workflow showing the origin of impurities (Starting Material and Solvent) that EA detects.
Diagram 2: EA Decision Matrix
A logic tree for researchers to interpret their CHN data.
Caption: Decision logic for interpreting Elemental Analysis data in compliance with publication standards.
Conclusion
Elemental Analysis remains the definitive method for confirming the bulk purity of 3-Bromoformanilide, specifically distinguishing it from "wet" alternatives that HPLC might misidentify as pure. However, for detecting homologous organic impurities (like the starting material 3-Bromoaniline), EA should always be paired with 1H NMR or HPLC for a comprehensive purity profile.
References
National Institutes of Health (NIH). "An International Study Evaluating Elemental Analysis." PMC.
PubChem. "3-Bromoformanilide Compound Summary." National Library of Medicine.
Sigma-Aldrich. "Technical Bulletin: Interpretation of Elemental Analysis Data."
Safety & Regulatory Compliance
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Retrosynthesis Analysis
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